(4-Fluoro-2-propoxyphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-fluoro-2-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLRTURPYSKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584282 | |
| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-60-6 | |
| Record name | (4-Fluoro-2-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Fluoro-2-propoxyphenyl)boronic acid CAS number 480438-60-6
An In-Depth Technical Guide to (4-Fluoro-2-propoxyphenyl)boronic acid
This guide provides an in-depth technical overview of this compound (CAS No. 480438-60-6), a key building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind experimental choices, offering field-proven insights into its synthesis, application, and handling.
Introduction: A Versatile Building Block
This compound is an organoboron compound that has gained prominence as a versatile intermediate in organic synthesis.[1][2] Its utility stems primarily from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[3][4] The specific substitution pattern of this molecule—a fluorine atom para to the boronic acid and a propoxy group in the ortho position—imparts unique electronic and steric properties that are highly valuable in the design of novel therapeutics and functional materials.[1][5]
The fluorine atom can enhance metabolic stability and binding affinity, while the propoxy group increases lipophilicity, potentially improving a molecule's pharmacokinetic profile.[5][6] This guide will detail the compound's properties, provide a validated synthetic methodology, explore its application in the Suzuki-Miyaura coupling with mechanistic insights, and outline critical safety and handling protocols.
Physicochemical Properties and Characterization
The structural attributes of this compound dictate its reactivity and handling requirements. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 480438-60-6 | [7][8][9][10] |
| Molecular Formula | C₉H₁₂BFO₃ | [11] |
| Molecular Weight | 198.00 g/mol | [11] |
| Appearance | Typically an off-white to beige powder | [5] |
| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. Limited solubility in water. | Inferred from typical boronic acid properties |
| SMILES | FC1C=CC(B(O)O)=C(C=1)OCCC | [11] |
| InChI | InChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | [12] |
Characterization: Standard analytical techniques are used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H and B-O stretches.
Synthesis Methodology: A Validated Approach
The synthesis of aryl boronic acids is a well-established field.[2] A common and effective method involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis. This approach offers high yields and is adaptable to various substrates.
Below is a detailed protocol for a plausible synthesis of this compound starting from 1-bromo-4-fluoro-2-propoxybenzene.
Experimental Protocol: Synthesis
Reaction: 1-bromo-4-fluoro-2-propoxybenzene to this compound
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-fluoro-2-propoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure regioselectivity.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the aryllithium intermediate is typically rapid. Monitor the reaction by TLC to confirm consumption of the starting material.
-
Borylation: After stirring for 30-60 minutes at -78 °C, slowly add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. The borate ester acts as the boron source.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 2N HCl) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). The organic layers contain the product.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is the Suzuki-Miyaura cross-coupling, a powerful method for constructing biaryl structures.[4][13] This reaction is highly valued in drug discovery for its functional group tolerance and mild reaction conditions.[3]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the palladium complex, displacing the halide.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[13]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an Aryl Bromide
-
Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The excess boronic acid is used to drive the reaction to completion.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) is common. Degassing (e.g., by sparging with nitrogen or argon) is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction Execution: Heat the mixture with stirring. Temperatures typically range from 80-120 °C. Microwave irradiation can significantly shorten reaction times.[3] Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Key Considerations and Troubleshooting
-
Choice of Base: The base activates the boronic acid to facilitate transmetalation. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. The strength of the base can influence reaction rate and side reactions.
-
Catalyst System: While Pd(PPh₃)₄ is a workhorse, specialized ligands (e.g., SPhos, RuPhos) can improve yields for challenging substrates, such as aryl chlorides.[14][15]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by water or other protic species, especially under harsh basic conditions.[16] Using milder bases, shorter reaction times, or protecting the boronic acid (e.g., as a MIDA ester) can mitigate this issue.[15]
-
Stability: Boronic acids can be moisture-sensitive and may degrade upon prolonged storage in air.[15]
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety. The following guidelines are based on safety data sheets for structurally similar compounds.[17][18][19]
GHS Hazard Classification:
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[20]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]
-
Recommended storage temperature is often 2-8 °C.
-
The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- 1. CAS 480438-60-6: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-FLUORO-2-PROPOXYPHENYLBORONIC ACID | 480438-60-6 [m.chemicalbook.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. ivychem.com [ivychem.com]
- 10. danabiosci.com [danabiosci.com]
- 11. kuujia.com [kuujia.com]
- 12. 4-Propoxyphenylboronic Acid | C9H13BO3 | CID 4456490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 4-Fluoro-2-isopropoxyphenylboronic acid SDS - Download & Subscribe for Updates [sdsmanager.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to (4-Fluoro-2-propoxyphenyl)boronic acid: A Strategic Building Block in Modern Medicinal Chemistry
This guide provides an in-depth technical overview of (4-Fluoro-2-propoxyphenyl)boronic acid, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to explore the compound's strategic value, its core reactivity, and the scientific rationale behind its use. We will delve into its physicochemical properties, safe handling, and a detailed examination of its principal application in palladium-catalyzed cross-coupling reactions.
Physicochemical Profile and Chemical Identity
This compound is a trifunctional aromatic compound, incorporating a boronic acid, a fluoro group, and a propoxy ether. This specific arrangement of substituents makes it a valuable, albeit specialized, reagent in organic synthesis. Due to its highly specific isomeric structure, publicly available experimental data is limited. Therefore, we present its core identifiers alongside data for closely related, commercially available isomers to provide context and reasonable estimations for experimental planning.
A definitive CAS Number for this compound is not widely indexed in major chemical databases as of the time of this writing, suggesting it may be a novel or non-commercial compound. Researchers should verify the identity of any acquired material via analytical methods.
Table 1: Physicochemical and Identity Data
| Property | This compound | (2-Fluoro-4-propoxyphenyl)boronic acid (Isomer) | (3-Fluoro-4-propoxyphenyl)boronic acid (Isomer) |
| CAS Number | Not widely available | 97760-98-0[1] | 192376-68-4[2] |
| Molecular Formula | C₉H₁₂BFO₃ | C₉H₁₂BFO₃ | C₉H₁₂BFO₃ |
| Molecular Weight | 198.00 g/mol | 198.00 g/mol | 198.00 g/mol [2] |
| Appearance | Expected to be a white to off-white solid | Data not available | Off-white to beige powder[2] |
| Melting Point | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents (e.g., DMF, Dioxane, THF) and aqueous base. | Data not available | Data not available |
Synthesis, Characterization, and Safe Handling
General Synthetic Approach
Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. A plausible and common laboratory-scale synthesis for this compound would start from 1-bromo-4-fluoro-2-propoxybenzene.
The process involves a metal-halogen exchange to form a highly reactive aryllithium or Grignard reagent. This nucleophilic species then attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product.
Caption: General synthesis of a substituted phenylboronic acid.
Spectroscopic Characterization
Confirmation of the structure is paramount. Researchers should rely on a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) and mass spectrometry.
-
¹H NMR: Expect to see characteristic signals for the propyl group (a triplet, a sextet, and another triplet), distinct aromatic proton signals with splitting patterns influenced by both the fluorine and the other substituents, and a broad singlet for the B(OH)₂ protons which may exchange with D₂O.
-
¹⁹F NMR: A singlet or a complex multiplet depending on the coupling with nearby aromatic protons will be indicative of the fluorine's chemical environment.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass of the compound.
Safe Handling and Storage
Based on safety data for analogous fluorinated phenylboronic acids, this compound should be handled with care.
-
Hazards: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (refrigeration at 2-8°C is recommended). The compound is likely sensitive to moisture and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] Its importance was recognized with the 2010 Nobel Prize in Chemistry.[3]
The reaction's success stems from its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing byproducts.[3]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-fluoro-2-propoxyphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Exemplary Experimental Protocol
This protocol is a representative example and should be optimized for specific substrates.
Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).
Reagents & Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
A suitable phosphine ligand, e.g., SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Nitrogen or Argon supply
-
Stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a stir bar, add this compound, 4-bromoanisole, the palladium catalyst, the phosphine ligand, and the base.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure biaryl product.
Strategic Value in Drug Discovery
The specific combination of the fluoro, propoxy, and boronic acid groups is not accidental; it is a deliberate design choice to impart desirable physicochemical properties into a target molecule.
The Role of the Fluorine Atom
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[5][6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6][8]
-
Modulation of pKa: As the most electronegative element, fluorine exerts a powerful inductive effect, which can lower the pKa of nearby basic functional groups, potentially improving bioavailability by ensuring the molecule is less charged at physiological pH.[6]
-
Enhanced Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including dipole-dipole interactions and weak hydrogen bonds, enhancing binding affinity to the target protein.[6][8]
The Role of the Propoxy Group
The propoxy group primarily serves to modulate the lipophilicity of the molecule.
-
Lipophilicity and Permeability: Lipophilicity, often measured as LogP, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) profile.[][10] The propoxy group increases lipophilicity compared to a smaller methoxy or hydroxy group. This can enhance a molecule's ability to cross lipid cell membranes, a key step for oral absorption and distribution into tissues.[][11][12]
-
Balancing Solubility and Permeability: The art of drug design often involves finding a delicate balance. While increased lipophilicity aids membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, metabolic instability, and off-target toxicity.[][10] The propoxy group offers a moderate increase in lipophilicity, making it a useful tool for optimizing this balance.
Caption: Strategic contributions of functional groups to drug design.
Conclusion
This compound represents a highly strategic building block for medicinal chemistry and materials science. While not as common as simpler analogs, its carefully chosen substituents provide a powerful toolkit for the modern synthetic chemist. It offers a reliable synthetic handle for complex molecule construction via the Suzuki-Miyaura coupling while simultaneously allowing for the fine-tuning of critical drug-like properties such as metabolic stability and lipophilicity. As the demand for more sophisticated and precisely tailored molecular architectures grows, the value of such multifunctional, rationally designed reagents will continue to increase.
References
- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 2. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (4-Fluoro-2-propoxyphenyl)boronic acid
Introduction: The Strategic Value of Fluorinated Arylboronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, (4-Fluoro-2-propoxyphenyl)boronic acid represents a highly valuable and strategic building block. Its utility is primarily rooted in its role as a versatile coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3] The strategic incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[4] The presence of the 4-fluoro substituent on this particular arylboronic acid, combined with the 2-propoxy group, offers chemists a powerful tool to introduce this specific, electronically and sterically defined motif into complex molecular architectures, thereby fine-tuning the pharmacokinetic and pharmacodynamic profiles of potential drug molecules.[5][6][7]
This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and discuss the critical parameters that ensure a successful, high-yielding synthesis. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical, field-proven guide to the synthesis of this important intermediate.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound is most effectively achieved through methods that allow for precise regiochemical control. The substitution pattern—a boronic acid ortho to a propoxy group and para to a fluorine atom—lends itself particularly well to two primary strategies: ortho-directed metallation followed by borylation, and the more traditional Grignard reaction from a pre-functionalized aryl halide.
Method 1: Ortho-Directed Lithiation-Borylation (The Preferred Route)
This is the most elegant and often highest-yielding approach for this specific isomer. It leverages the powerful ability of the alkoxy group to direct deprotonation to its adjacent (ortho) position.
Causality and Rationale: The propoxy group on the starting material, 1-fluoro-3-propoxybenzene, is a potent ortho-directing group. The lone pairs on the oxygen atom coordinate to the lithium atom of an organolithium base (typically n-butyllithium), delivering the base to the C2 position for selective deprotonation. This avoids the need for a multi-step synthesis of a specific halogenated precursor and provides excellent regioselectivity. The resulting aryllithium species is a powerful nucleophile that is then "quenched" by an electrophilic boron source, such as a trialkyl borate.[8][9][10] This entire sequence—lithiation followed by borylation—is a robust and well-established methodology in organic synthesis.[11]
Experimental Workflow: Ortho-Directed Lithiation-Borylation
Caption: High-level workflow for the synthesis via ortho-directed lithiation.
Detailed Step-by-Step Protocol:
-
Apparatus Setup: To a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet, add 1-fluoro-3-propoxybenzene (10.0 g, 64.9 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Lithiation: Cool the resulting solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.6 M in hexanes, 44.6 mL, 71.4 mmol, 1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Intermediate Formation: Stir the reaction mixture at -78 °C for 2 hours. During this time, the solution may change color, indicating the formation of the aryllithium intermediate.
-
Borylation: To the cold solution, add triisopropyl borate (18.0 mL, 77.9 mmol, 1.2 equiv) dropwise via syringe over 20 minutes, again maintaining a temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Hydrolysis (Work-up): Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of 2 M hydrochloric acid (HCl, 100 mL). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a white to off-white solid.
Method 2: Synthesis via Grignard Reaction
This classical approach requires a specific halogenated starting material, namely 2-bromo-4-fluoro-1-propoxybenzene. While more traditional, it can be an effective alternative if the starting material is readily available.
Causality and Rationale: This method involves the formation of an organometallic nucleophile (a Grignard reagent) via the insertion of magnesium metal into the carbon-bromine bond.[12] This arylmagnesium halide then reacts with an electrophilic borate ester. A known challenge with this method is controlling the reactivity; the initial boronic ester product can be attacked by a second equivalent of the Grignard reagent to form a diarylborinic acid byproduct. Historically, this was mitigated by using cryogenic temperatures (-60 °C or lower).[13] However, improved protocols have shown that using a moderate excess of the trialkyl borate at slightly higher temperatures (-10 °C to 0 °C) can provide good yields of the desired boronic acid while being more operationally convenient.[13][14]
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// Edges A -> B [label="+ Mg⁰, THF"]; B -> D [label="Nucleophilic Attack"]; C -> D; D -> E [label="- ROMgBr"]; E -> F [label="+ H₃O⁺\n(Hydrolysis)"]; }
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 13. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 14. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to (4-Fluoro-2-propoxyphenyl)boronic Acid: Structure, Characterization, and Application
Abstract
(4-Fluoro-2-propoxyphenyl)boronic acid is a key organoboron compound increasingly utilized as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features—a fluorinated phenyl ring, a propoxy group, and a reactive boronic acid moiety—make it an invaluable intermediate for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic pathway, and state-of-the-art analytical techniques for its structural characterization and purity assessment. We delve into the causality behind experimental choices, offering field-proven insights into its handling and application, with a special focus on its role in the Suzuki-Miyaura coupling reaction.
Introduction: The Strategic Importance of Functionalized Phenylboronic Acids
Boronic acids have become indispensable tools in the landscape of pharmaceutical development and organic synthesis.[1] Initially sidelined due to perceived toxicity, this class of compounds has seen a surge in interest, a shift largely catalyzed by the success of drugs like the proteasome inhibitor Bortezomib.[2] Boronic acids are now recognized for their stability, low toxicity, and versatile reactivity.[3] They are crucial partners in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, which is fundamental to building the complex scaffolds of many modern pharmaceuticals.[4][1][5]
This compound emerges as a strategically important reagent within this class. The molecule incorporates three key functional elements:
-
The Boronic Acid Group [-B(OH)₂]: This moiety is the reactive center for cross-coupling reactions and can form reversible covalent bonds with diols, a property leveraged in sensor design and drug delivery.[6][7]
-
The Fluoro Substituent (-F): The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity, making it a highly desirable feature in drug design.[8]
-
The Propoxy Group (-OCH₂CH₂CH₃): This ether linkage enhances lipophilicity, which can improve membrane permeability and solubility in organic media, while also influencing the electronic properties of the aromatic ring.[6]
This guide serves as a technical resource, providing the foundational knowledge required to effectively synthesize, characterize, and utilize this high-value chemical intermediate.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source / Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₉H₁₂BFO₃ | Calculated |
| Molecular Weight | 198.00 g/mol | Calculated |
| CAS Number | 216393-67-8 | Registry Number |
| Appearance | Typically an off-white to beige powder | General Observation[6] |
| SMILES | CCCOc1cc(F)ccc1B(O)O | Structural Representation |
| InChI Key | VHYFNPMBLVIKTA-UHFFFAOYSA-N | Structural Identifier |
| Topological Polar Surface Area | 63.7 Ų | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
Synthesis and Purification Workflow
The synthesis of arylboronic acids is a well-established process in organic chemistry.[9] A common and reliable method involves the lithiation of an aryl halide followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. This section outlines a validated protocol for the laboratory-scale synthesis of this compound.
General Synthetic Scheme
The synthesis proceeds from 1-bromo-4-fluoro-2-propoxybenzene. The causality for this choice is the commercial availability of the starting material and the high efficiency of the lithium-halogen exchange at the bromine position, which is more reactive than the C-F bond under the specified conditions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. nbinno.com [nbinno.com]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
Introduction: The Strategic Role of Fluorinated Boronic Acids in Medicinal Chemistry
An In-Depth Technical Guide to (4-Fluoro-2-propoxyphenyl)boronic acid: Properties, Synthesis, and Application in Modern Drug Discovery
A Note on Isomeric Specificity: The precise isomer this compound is not widely documented in readily available chemical literature. This guide will focus on the closely related and commercially available isomer, (2-Fluoro-4-propoxyphenyl)boronic acid , as a representative example of a fluorinated propoxyphenylboronic acid. The principles and applications discussed are broadly applicable to this class of compounds.
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly modulate the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] When combined with the versatile reactivity of the boronic acid functional group, these fluorinated building blocks become powerful reagents for the synthesis of complex molecular architectures.
Boronic acids are most renowned for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2][3] This reaction's broad functional group tolerance and high efficiency have made it a cornerstone of pharmaceutical synthesis.[2] (2-Fluoro-4-propoxyphenyl)boronic acid is a prime example of a reagent that leverages these advantages, offering a scaffold that introduces both a fluorine atom and a propoxy group, which can enhance oral bioavailability and other pharmacokinetic properties.[4]
This technical guide provides a comprehensive overview of (2-Fluoro-4-propoxyphenyl)boronic acid, detailing its physicochemical properties, a general synthetic approach, and a detailed protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties of (2-Fluoro-4-propoxyphenyl)boronic acid
A clear understanding of the fundamental properties of a reagent is critical for its effective use in synthesis. The key physicochemical data for (2-Fluoro-4-propoxyphenyl)boronic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H12BFO3 | [5][6] |
| Molecular Weight | 198.00 g/mol | [5] |
| CAS Number | 1107603-51-9 | [5] |
| Appearance | Off-white to beige powder | [4] |
| SMILES | CCCOc1ccc(c(F)c1)B(O)O | [4] |
| InChI | InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6,12-13H,2,5H2,1H3 | [6] |
General Synthetic Approach
Arylboronic acids are commonly synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis. A general workflow for the synthesis of a substituted phenylboronic acid is outlined below.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]
- 5. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 6. PubChemLite - (2-fluoro-4-propoxyphenyl)boronic acid (C9H12BFO3) [pubchemlite.lcsb.uni.lu]
solubility and stability of (4-Fluoro-2-propoxyphenyl)boronic acid
An In-Depth Technical Guide to the Solubility and Stability of (4-Fluoro-2-propoxyphenyl)boronic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is an organoboron compound of significant interest in modern organic synthesis and drug discovery. As a key building block, its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds.[1][2] The substituents on the phenyl ring—a fluorine atom and a propoxy group—impart unique electronic and lipophilic properties to the molecule. The electron-withdrawing nature of the fluorine atom can influence the reactivity and acidity of the boronic acid moiety, while the propoxy group enhances lipophilicity, which can be crucial for solubility in organic media and for modulating the pharmacokinetic profiles of target drug candidates.[3]
Understanding the fundamental physicochemical properties of solubility and stability is not merely an academic exercise; it is a critical prerequisite for successful and reproducible application. For researchers, scientists, and drug development professionals, a comprehensive grasp of these characteristics dictates the choice of reaction conditions, purification strategies, and long-term storage protocols. An unstable reagent can lead to diminished reaction yields and the generation of impurities, while poor solubility can severely limit its practical application. This guide provides a detailed examination of the solubility profile and stability considerations for this compound, grounded in the established chemistry of arylboronic acids.
Core Physicochemical Properties
A foundational understanding begins with the basic molecular and physical characteristics of the compound.
| Property | Value |
| Molecular Formula | C₉H₁₂BFO₃ |
| Molecular Weight | 198.00 g/mol |
| CAS Number | 192376-68-4[4] |
| Appearance | Typically an off-white to beige or white crystalline powder.[1][3] |
| pKa | The pKa of arylboronic acids generally falls in the range of 4-10.[2] The presence of an electron-withdrawing fluorine substituent is expected to decrease the pKa, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid.[2] |
Solubility Profile: A Qualitative and Quantitative Approach
The solubility of an arylboronic acid is governed by the interplay between the polar boronic acid group and the often nonpolar aryl substituent. While general statements suggest boronic acids are water-soluble, the reality is more nuanced, with solubility being highly dependent on the specific substituents.[5] The propoxy group in this compound significantly increases its lipophilicity, suggesting enhanced solubility in organic solvents compared to simpler arylboronic acids.
Qualitative Solubility Assessment
Based on general principles for phenylboronic acids and their derivatives, the following table provides a qualitative guide to the expected solubility of this compound.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Ethers are excellent solvents for many boronic acids, capable of solvating both the aryl ring and the boronic acid moiety.[5][6] |
| Ketones | Acetone, 3-Pentanone | High | Ketones also demonstrate high solubility for phenylboronic acids.[5][6] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity is suitable for dissolving many functionalized arylboronic acids. Chloroform, in particular, shows high solubility for some boronic esters.[5][6] |
| Hydrocarbons | Hexanes, Toluene, Methylcyclohexane | Very Low | The nonpolar nature of hydrocarbons makes them poor solvents for the polar boronic acid group.[5][6] |
| Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | While the boronic acid group can hydrogen bond, the large, hydrophobic propoxyphenyl group limits aqueous solubility. Solubility in alcohols is expected to be better than in water. |
Experimental Protocol: Determining Solubility via the Dynamic Method
To obtain quantitative solubility data, a dynamic (polythermal) method is highly effective. This protocol relies on visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Causality: The choice of a dynamic method is based on its efficiency and precision. By observing the disappearance of turbidity (the last solid particles), one can construct a solubility curve across a range of temperatures. This is more informative than single-point measurements at ambient temperature.
Caption: Workflow for Dynamic Solubility Measurement.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of this compound into a sealed, stirred glass vial.
-
Solvent Addition: Add a precise volume or mass of the desired solvent to the vial.
-
Heating and Observation: Place the vial in a temperature-controlled apparatus. Heat the mixture slowly and at a constant rate while stirring vigorously.
-
Endpoint Determination: Record the temperature at which the last solid crystals disappear. This is the saturation temperature for that specific concentration.
-
Data Correlation: Repeat the measurement with different solute-to-solvent ratios to construct a solubility curve. The data can be correlated using thermodynamic models like the Wilson or NRTL equations to describe the solution's behavior.[5]
Stability: Degradation Pathways and Mitigation Strategies
Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity.[7] Understanding these pathways is essential for proper handling, storage, and use.
Key Degradation Pathways
-
Dehydration to Boroxines: This is a common and often reversible process where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water.[8][9] This is typically driven by heat and can occur both in the solid state and in solution. While boroxines are often in equilibrium with the monomeric acid in the presence of water and are competent in cross-coupling, their formation complicates characterization and stoichiometry.
-
Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol (4-fluoro-2-propoxyphenol). This can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[10][11] This is an irreversible and product-destroying pathway.
-
Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom to yield 1-fluoro-3-propoxybenzene.[12] The susceptibility to protodeboronation is highly dependent on the electronic nature of the aryl ring and the pH of the medium. While some arylboronic acids are remarkably stable, others, particularly electron-rich or certain heteroarylboronic acids, can be quite labile.[12][13]
Caption: Major stability pathways for arylboronic acids.
Handling and Storage for Maximum Stability
To preserve the integrity of this compound, adherence to strict storage and handling protocols is mandatory. These recommendations are synthesized from safety data sheets for analogous compounds.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15][16] Refrigeration is often recommended to slow potential degradation.[14][15][16]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and moisture.[14][16]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or when preparing stock solutions. Avoid dust formation.[16] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
Self-Validating Protocol: For critical applications, it is best practice to qualify a new batch of any boronic acid. This involves running a small-scale, well-understood reaction (a "spot check") to confirm its reactivity and purity before committing to a large-scale synthesis. Comparing the result to a historical benchmark provides confidence in the material's integrity.
Analytical Methods for Purity and Stability Assessment
Accurate analysis of boronic acids is challenging due to their potential for on-column or in-situ degradation.[17] Several techniques can be employed, each with its own advantages and considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse technique for purity assessment. However, standard reversed-phase (RP-HPLC) methods can induce hydrolysis of boronic esters (if present) or other on-column degradation.
-
Causality in Method Development: To mitigate on-column hydrolysis, method development should focus on minimizing contact with active sites on the silica support and controlling the mobile phase. Using columns with low silanol activity and avoiding acidic pH modifiers can significantly improve the accuracy of analysis for boronic acids and their esters.[18] A systematic screening of columns and mobile phases is crucial.
Non-Aqueous Capillary Electrophoresis (NACE)
NACE has emerged as a superior technique for the analysis of labile boronic acids and esters.
-
Expertise-Driven Choice: The decision to use NACE stems from its fundamental advantage: the complete absence of water in the system prevents hydrolysis during the analysis. This provides a more accurate snapshot of the sample's composition, free from analytical artifacts.[17] NACE is particularly powerful for quantifying the boronic acid in the presence of its corresponding ester or other impurities.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H, ¹¹B, ¹⁹F) is an indispensable tool for structural confirmation and for monitoring stability over time.
-
¹H NMR: Can be used to detect the formation of degradation products like the corresponding phenol or protodeboronated arene.
-
¹¹B NMR: Provides direct information about the boron species in solution. The chemical shift can distinguish between the trigonal boronic acid and the tetrahedral boronate species, and can also indicate the presence of boroxines.
-
¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR offers a very sensitive and clean probe to monitor the disappearance of the starting material and the appearance of any fluorine-containing degradants.
Conclusion
This compound is a valuable synthetic intermediate whose effective use hinges on a detailed understanding of its solubility and stability. Its solubility is highest in ethereal and ketonic solvents and lowest in hydrocarbons, a profile dictated by its substituted aryl structure. The primary stability concerns are dehydration to boroxines, oxidative conversion to the corresponding phenol, and protodeboronation. By implementing proper storage and handling protocols and employing robust analytical techniques like NACE and optimized HPLC methods, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible outcomes in synthesis and drug development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]
- 4. 192376-68-4|(3-Fluoro-4-propoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Analysis of (4-Fluoro-2-propoxyphenyl)boronic acid: A Technical Guide for Researchers
Abstract
(4-Fluoro-2-propoxyphenyl)boronic acid is a key organoboron intermediate, widely utilized in synthetic organic chemistry, particularly as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its application in the synthesis of complex molecules, especially within the pharmaceutical and materials science sectors, necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a detailed exploration of the essential spectroscopic techniques required for the comprehensive characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices, robust protocols for data acquisition, and a thorough interpretation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of this compound. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for a complete characterization, with each nucleus providing a unique piece of the structural puzzle.
Causality in NMR: Experimental Design
The primary challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides, especially in non-aqueous aprotic solvents or upon standing. This equilibrium can complicate spectra by introducing additional sets of signals. The choice of solvent is therefore critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred as they can suppress boroxine formation through hydrogen bonding and exchange with the B(OH)₂ protons. For this guide, DMSO-d₆ is selected as the illustrative solvent due to its ability to clearly resolve the B(OH)₂ proton signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The expected signals are detailed below.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| B(OH)₂ | ~8.0 - 8.5 | Singlet (broad) | - | 2H |
| H-6 (Aromatic) | ~7.5 - 7.6 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 | 1H |
| H-3 (Aromatic) | ~6.8 - 6.9 | Doublet of doublets (dd) | J(H-F) ≈ 10.5, J(H-H) ≈ 2.5 | 1H |
| H-5 (Aromatic) | ~6.7 - 6.8 | Doublet of doublets of doublets (ddd) | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |
| -OCH₂- | ~4.0 - 4.1 | Triplet (t) | J ≈ 6.5 | 2H |
| -CH₂- | ~1.7 - 1.8 | Sextet | J ≈ 7.0 | 2H |
| -CH₃ | ~0.9 - 1.0 | Triplet (t) | J ≈ 7.5 | 3H |
Interpretation Insights:
-
The B(OH)₂ protons are typically broad due to quadrupole broadening from the adjacent boron atom and chemical exchange with residual water. Their chemical shift is highly dependent on concentration and solvent.
-
The aromatic region will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The magnitudes of through-bond H-F coupling constants are characteristic: ³J(H-F) > ⁴J(H-F).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-4 (C-F) | ~162 - 165 | Doublet (d) | ¹J(C-F) ≈ 245-250 |
| C-2 (C-O) | ~158 - 160 | Doublet (d) | ²J(C-F) ≈ 12-15 |
| C-6 | ~125 - 127 | Doublet (d) | ⁴J(C-F) ≈ 2-4 |
| C-5 | ~110 - 112 | Doublet (d) | ²J(C-F) ≈ 22-25 |
| C-3 | ~105 - 107 | Doublet (d) | ³J(C-F) ≈ 7-9 |
| C-1 (C-B) | ~118 - 122 | Singlet (broad) | - |
| -OCH₂- | ~69 - 71 | Singlet (s) | - |
| -CH₂- | ~22 - 24 | Singlet (s) | - |
| -CH₃ | ~10 - 12 | Singlet (s) | - |
Interpretation Insights:
-
The carbon directly attached to the boron (C-1) often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. In some cases, it may not be observed at all.
-
The C-F coupling constants are diagnostic, with the one-bond coupling (¹J) being very large, and two-bond (²J) and three-bond (³J) couplings being significantly smaller but observable.[1]
Specialized Nuclei: ¹⁹F and ¹¹B NMR
-
¹⁹F NMR: For a fluorinated compound, ¹⁹F NMR is a highly sensitive and essential technique.[2] A single signal is expected for the fluorine atom in this compound. Its chemical shift, typically between -110 and -120 ppm (relative to CFCl₃), provides direct confirmation of the fluorine's electronic environment. The spectrum is usually acquired proton-decoupled, resulting in a sharp singlet.
-
¹¹B NMR: This technique directly probes the boron atom, providing crucial information about its hybridization state.[3][4]
-
Trigonal planar boronic acid (sp²): A broad signal is expected in the range of δ 28-33 ppm.[5]
-
Tetrahedral boronate species (sp³): If the compound complexes with a diol or is analyzed at high pH, the signal will shift upfield to approximately δ 5-9 ppm.[4]
-
Boroxine anhydride: The formation of the trimeric anhydride results in a signal slightly downfield from the free boronic acid, typically around δ 31-34 ppm.[5] The observation of a single, primary signal around 30 ppm in a suitable solvent confirms the presence of the desired boronic acid monomer.
-
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR analysis of boronic acids.
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It is particularly useful for identifying the O-H and B-O bonds characteristic of boronic acids.
Interpreting the IR Spectrum
The vibrational modes of this compound provide a characteristic fingerprint.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, very broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600 - 1620 | Medium |
| B-O Stretch (Asymmetric) | 1350 - 1420 | Strong |
| C-F Stretch | 1200 - 1250 | Strong |
| O-H Bend (in-plane) | 1150 - 1200 | Medium |
| B-O Stretch (Symmetric) | ~1020 | Medium |
Interpretation Insights:
-
The most prominent feature is the extremely broad O-H stretching band, which is indicative of the strong intermolecular hydrogen bonding between boronic acid molecules in the solid state.
-
The B-O asymmetric stretch is a very strong and characteristic absorption, providing direct evidence of the boronic acid moiety.[6][7]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
Caption: Protocol for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is used to determine the molecular weight of the compound, which provides ultimate confirmation of its elemental composition.
Challenges and Strategies in Boronic Acid MS
The analysis of boronic acids by MS is notoriously challenging due to their thermal instability and tendency to dehydrate in the ion source.[8][9] This can lead to the observation of ions corresponding to the dehydrated species [M-H₂O] or the trimeric boroxine [M₃-3H₂O]. Electrospray Ionization (ESI) coupled with Ultra-High-Performance Liquid Chromatography (UPLC) is a preferred method as it is a soft ionization technique that minimizes in-source degradation.[10]
Predicted Mass Spectrum (ESI Negative Mode)
For ESI, negative ion mode is often effective for boronic acids, leading to the formation of the [M-H]⁻ ion or adducts with solvent anions.
| Ion Species | Description | Expected m/z (¹¹B) | Expected m/z (¹⁰B) |
| [M-H]⁻ | Deprotonated molecule | 197.06 | 196.06 |
| [M+HCOO]⁻ | Formate adduct | 243.07 | 242.07 |
| [M-H₂O-H]⁻ | Dehydrated molecule | 179.05 | 178.05 |
Interpretation Insights:
-
The presence of two major isotopes for boron, ¹¹B (~80%) and ¹⁰B (~20%), results in a characteristic isotopic pattern for all boron-containing fragments. The [M-H]⁻ peak will appear as a pair of signals separated by 1 Da, with an approximate intensity ratio of 4:1. This pattern is a definitive indicator of a single boron atom in the ion.
-
Observing the formate or acetate adduct ([M+CH₃COO]⁻) can help confirm the molecular weight if the parent ion is weak. These adducts are common when formic acid or acetic acid is used as a mobile phase modifier in LC-MS.
Experimental Protocol: UPLC-ESI-MS Analysis
Caption: Workflow for UPLC-ESI-MS analysis of boronic acids.
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F and ¹¹B NMR provide unambiguous evidence for the key heteroatoms. FTIR spectroscopy offers rapid confirmation of essential functional groups, particularly the O-H and B-O moieties. Finally, high-resolution mass spectrometry validates the molecular formula and provides definitive confirmation of the molecular weight. Adherence to the robust protocols outlined in this guide will ensure the generation of high-quality, reproducible data, enabling researchers to proceed with confidence in their synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
(4-Fluoro-2-propoxyphenyl)boronic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Within the medicinal chemist's toolkit, boronic acids have emerged as indispensable building blocks, largely due to their versatile reactivity and unique biochemical interactions.[1][2] The strategic incorporation of a fluorine atom into these structures, as seen in (4-Fluoro-2-propoxyphenyl)boronic acid, offers a distinct advantage, leveraging the profound effects of fluorination on molecular properties.[3]
The carbon-fluorine bond, one of the strongest in organic chemistry, can significantly enhance metabolic stability, thereby prolonging the in vivo half-life of a drug candidate.[3] Furthermore, fluorine's high electronegativity can modulate the acidity of the boronic acid group, influencing its reactivity in crucial carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][3] This guide provides an in-depth technical overview of this compound (CAS No. 480438-60-6), a valuable reagent for the synthesis of novel therapeutics. We will delve into its commercial availability, a plausible synthetic route, key applications in drug discovery, and detailed protocols for its use.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically supplied as a solid with purity levels suitable for synthetic applications.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Ivy Fine Chemicals[4] | >95% | 250mg, 1g, 5g, Bulk |
| Dana Bioscience | Not Specified | Inquire for details |
| CymitQuimica[5] | Not Specified | Inquire for details |
| BLD Pharm | Not Specified | Inquire for details |
Physicochemical Properties (Estimated)
-
Molecular Formula: C₉H₁₂BFO₃
-
Molecular Weight: 198.00 g/mol
-
Appearance: Off-white to beige powder
-
Melting Point: Estimated in the range of 180-210 °C. For comparison, (4-Fluoro-2-methylphenyl)boronic acid has a melting point of 191-196 °C[8], and [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid melts at 185 °C.[7]
-
Solubility: Likely soluble in organic solvents such as methanol, ethanol, and DMSO. Slightly soluble in water.[9]
Synthesis of this compound: A Plausible Synthetic Route
The synthesis of substituted phenylboronic acids is a well-established process in organic chemistry.[10] A common and effective method involves the ortho-lithiation of a substituted aromatic precursor followed by quenching with a trialkyl borate and subsequent hydrolysis. The following is a plausible, generalized protocol for the synthesis of this compound, based on established methodologies for similar compounds.[11][12]
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Fluoro-3-propoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether or Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-3-propoxybenzene dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the aryllithium intermediate is directed by the propoxy group.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then partitioned between diethyl ether (or ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.
Applications in Drug Discovery: A Versatile Building Block
This compound is a valuable reagent in medicinal chemistry, primarily utilized in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and styrenyl moieties that are prevalent in many drug molecules.[1] this compound serves as an excellent coupling partner in these reactions.
Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl or vinyl halide/triflate, this compound, the palladium catalyst, and the base.
-
Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times to remove oxygen. The anhydrous solvent is then added.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Boronic Acids as Enzyme Inhibitors
Beyond their role in synthesis, boronic acids themselves can act as potent enzyme inhibitors. The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues in the active sites of proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[13][14] This has been a successful strategy in the development of drugs like Bortezomib and Ixazomib for the treatment of multiple myeloma.[2][14] While specific inhibitory activities of this compound are not documented, its structural motifs make it a candidate for screening in enzyme inhibitor discovery programs.
Safety and Handling
Like many boronic acids, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. Generally, it is considered an irritant to the eyes, skin, and respiratory system. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a commercially available and highly valuable building block for medicinal chemists and drug discovery professionals. Its strategic combination of a reactive boronic acid moiety and a fluorine-substituted aromatic ring provides a powerful tool for the synthesis of novel and complex molecules with potentially enhanced pharmacological properties. The well-established reactivity of this class of compounds in Suzuki-Miyaura coupling reactions, coupled with the potential for direct biological activity, ensures its continued importance in the development of next-generation therapeutics.
References
- 1. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ivychem.com [ivychem.com]
- 5. Organometallics | CymitQuimica [cymitquimica.com]
- 6. chem-casts.com [chem-casts.com]
- 7. chem-casts.com [chem-casts.com]
- 8. 4-氟-2-甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 12. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Fluorinated Phenylboronic Acids in Modern Research: A Technical Guide
In the landscape of contemporary chemical research and development, the strategic incorporation of fluorine into organic molecules has emerged as a paramount tool for fine-tuning molecular properties. Among the myriad of fluorinated building blocks, fluorinated phenylboronic acids have carved out a significant niche, acting as versatile intermediates in drug discovery, materials science, and analytical chemistry. Their unique electronic properties, conferred by the highly electronegative fluorine atoms, profoundly influence their reactivity and utility, making them indispensable reagents for researchers and scientists. This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations associated with the use of fluorinated phenylboronic acids.
The Fluorine Effect: A Paradigm Shift in Phenylboronic Acid Chemistry
The introduction of fluorine atoms onto the phenyl ring of a boronic acid instigates a cascade of electronic effects that fundamentally alter its chemical behavior. The primary consequence is a significant increase in the Lewis acidity of the boron center.[1][2][3][4] This heightened acidity is a direct result of the strong electron-withdrawing inductive effect of fluorine, which pulls electron density away from the boronic acid moiety.
The position and number of fluorine substituents on the aromatic ring dictate the extent of this acidifying effect.[4] For instance, ortho-fluorine substituents can lead to a more pronounced increase in acidity, potentially through intramolecular hydrogen bonding with the boronic acid hydroxyl groups.[4] Conversely, a fluorine atom in the para position has a less dramatic effect due to the counteracting resonance effect.[5] This tunable acidity is a cornerstone of the utility of fluorinated phenylboronic acids, as it directly impacts their performance in a variety of chemical transformations.
The increased Lewis acidity of fluorinated phenylboronic acids is a double-edged sword. While it enhances their reactivity in desirable ways, it also increases their susceptibility to an undesired side reaction known as protodeboronation.[1][4] This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is often accelerated under the basic conditions required for many coupling reactions.[2] Understanding and mitigating protodeboronation is a critical aspect of working with these powerful reagents.
Core Applications in Research and Development
The unique properties of fluorinated phenylboronic acids have led to their widespread adoption in several key areas of research.
Suzuki-Miyaura Coupling: Crafting Complex Molecular Architectures
Fluorinated phenylboronic acids are workhorse reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[5] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[2][6]
The electron-deficient nature of fluorinated phenylboronic acids can influence the reaction kinetics and efficiency of the Suzuki-Miyaura coupling. While the increased Lewis acidity can facilitate the crucial transmetalation step in the catalytic cycle, the propensity for protodeboronation presents a significant challenge.[2] To overcome this, specialized protocols have been developed that employ highly active palladium catalysts, milder bases, and carefully controlled reaction conditions to favor the desired coupling over decomposition.[2]
Featured Protocol: Suzuki-Miyaura Coupling with an Electron-Deficient Fluorinated Phenylboronic Acid
This protocol is adapted for the coupling of an aryl halide with a fluorinated phenylboronic acid prone to protodeboronation, such as 2,5-difluorophenylboronic acid.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a reaction vial, add the aryl halide and 2,5-difluorophenylboronic acid.
-
Add the palladium precatalyst.
-
Seal the vial and replace the atmosphere with an inert gas (e.g., argon).
-
Add degassed anhydrous THF (2 mL).
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Medicinal Chemistry and Drug Discovery: Engineering Superior Therapeutics
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7][8] Fluorinated phenylboronic acids serve as key building blocks for introducing fluorinated motifs into complex pharmaceutical scaffolds.[7] The presence of fluorine can block metabolic pathways, leading to an increased drug half-life, and the electron-withdrawing nature of fluorine can improve interactions with biological targets.[7]
A notable application of fluorinated phenylboronic acids is in the development of positron emission tomography (PET) imaging agents.[9][10][11][12] The introduction of the positron-emitting isotope fluorine-18 ([¹⁸F]) into biomolecules allows for non-invasive in vivo imaging. Copper-mediated radiofluorination of arylboronic acids with K¹⁸F has emerged as a valuable method for the synthesis of [¹⁸F]-labeled arenes.[9][10]
Materials Science: Designing Advanced Functional Materials
In the realm of materials science, fluorinated phenylboronic acids are utilized in the synthesis of advanced polymers, liquid crystals, and coatings.[9][13][14] The trifluoromethyl group (-CF₃), in particular, can impart desirable properties such as enhanced thermal stability and chemical resistance to materials.[14] The versatility of the Suzuki-Miyaura coupling allows for the facile integration of fluorinated phenylboronic acids into various polymer backbones and for the functionalization of surfaces.[14] This enables the creation of novel electronic materials, specialized adhesives, and high-performance coatings with tailored properties.[9][13][14] For instance, 3-fluorophenylboronic acid is used in the synthesis of novel liquid crystalline materials with specific dielectric and optical properties for applications in display technology and sensors.[9]
Analytical Chemistry: Sensing and Bioconjugation
The Lewis acidic nature of the boron atom in phenylboronic acids allows them to reversibly bind with diols, a property that is exploited in the development of chemical sensors for carbohydrates.[15][16] The introduction of fluorine can modulate the pKa of the boronic acid, enabling these sensors to operate at physiological pH.[15] Fluorinated phenylboronic acids are also employed in the development of sensors for fluoride ions.[15][17] The binding of a fluoride ion to the boron center disrupts the p-π conjugation of the system, leading to a detectable change in the photophysical properties of the probe molecule.[15]
Furthermore, fluorinated phenylboronic acids are utilized in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules.[11][18] This is particularly useful in the development of biosensors and diagnostic applications.[11]
Practical Considerations and Experimental Design
The successful application of fluorinated phenylboronic acids hinges on a thorough understanding of their stability and reactivity. As previously mentioned, protodeboronation is a primary concern, especially for electron-deficient derivatives.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize base-catalyzed decomposition.[1]
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of protodeboronation relative to the desired coupling reaction.[1]
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial, as water can facilitate protodeboronation.[1]
-
Protection of the Boronic Acid: In some cases, the boronic acid can be protected as a more stable derivative, such as a pinacol or MIDA ester, which slowly releases the active boronic acid under the reaction conditions.[1][4]
Synthesis of Fluorinated Phenylboronic Acids
Several synthetic routes are available for the preparation of fluorinated phenylboronic acids. A common and versatile method involves the reaction of a fluorinated arylmagnesium bromide (a Grignard reagent) or an aryllithium species with a trialkyl borate, followed by acidic hydrolysis.[19]
Conclusion and Future Outlook
Fluorinated phenylboronic acids have firmly established themselves as indispensable tools in the arsenal of modern chemists. Their tunable electronic properties, born from the strategic incorporation of fluorine, have unlocked new possibilities in drug discovery, materials science, and beyond. As our understanding of the subtle interplay between fluorine substitution and reactivity deepens, we can anticipate the development of even more sophisticated and powerful applications for this remarkable class of compounds. The continued exploration of novel fluorinated phenylboronic acid structures and their reactivity will undoubtedly fuel further innovation across the scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applying aryltrifluoroborates as PET imaging agents - UBC Library Open Collections [open.library.ubc.ca]
- 12. Evaluation of fluoride-labeled boronophenylalanine-PET imaging for the study of radiation effects in patients with glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling with (4-Fluoro-2-propoxyphenyl)boronic Acid
<
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of (4-Fluoro-2-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling reactions. This specific boronic acid is of significant interest in pharmaceutical and materials science due to the strategic placement of the fluoro and propoxy groups, which can impart desirable pharmacokinetic and material properties.[3][4] We will delve into the mechanistic nuances, provide field-proven experimental procedures, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Biaryls
The introduction of fluorine into organic molecules can profoundly influence their biological and material properties, including metabolic stability, lipophilicity, and binding affinity.[5] Consequently, the synthesis of fluorinated biaryl compounds is a critical endeavor in drug discovery and materials science.[3][4] The Suzuki-Miyaura coupling provides a powerful and versatile method for creating these valuable structures.[6][7]
This compound is a particularly valuable building block. The fluorine atom at the 4-position can enhance metabolic stability and modulate electronic properties, while the 2-propoxy group provides steric influence and can participate in further synthetic transformations. The strategic use of this reagent allows for the construction of complex molecular architectures with tailored properties.[8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][9] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[9][10]
-
Transmetalation: This is a crucial and often rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex.[11][12][13] This complex then transfers its organic group (Ar') to the palladium center, displacing the halide.[11][12][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Key Reaction Components and Their Roles
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of each component.
| Component | Role in the Reaction | Common Examples |
| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands |
| Ligand | Stabilizes the palladium catalyst and modulates its reactivity. | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligands |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KOtBu |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Toluene, Dioxane, THF, DMF, often with water |
| Aryl Halide | The electrophilic coupling partner. | Aryl bromides, iodides, chlorides, and triflates |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific aryl halide used.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with various aryl bromides.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Aryl Chloride (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.025 mmol, 5 mol%)
-
1,4-Dioxane (3 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl chloride, this compound, and potassium phosphate.
-
Solvent and Catalyst: Add the 1,4-dioxane, water, and Pd(dppf)Cl₂.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Optimization and Troubleshooting
Even with robust protocols, optimization is often necessary. Below are common issues and suggested solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, inefficient base, or inappropriate solvent. | - Use a fresh batch of palladium catalyst.[15] - Screen different bases (e.g., Cs₂CO₃, K₃PO₄).[13] - Try a different solvent system (e.g., DMF, THF/water). |
| Protodeboronation | The boronic acid is unstable under the reaction conditions. | - Use a milder base (e.g., K₃PO₄).[15] - Employ anhydrous conditions if possible. - Consider using the corresponding boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | The reaction conditions favor the self-coupling of the boronic acid. | - Optimize the palladium-to-ligand ratio. - Lower the reaction temperature. - Add the boronic acid slowly to the reaction mixture. |
| Incomplete Reaction | Steric hindrance or electronically challenging substrates. | - Increase the catalyst loading. - Use a more active catalyst system (e.g., a Buchwald pre-catalyst).[15] - Increase the reaction temperature or switch to microwave heating. |
Analytical Characterization
The progress of the Suzuki-Miyaura coupling and the purity of the final product should be monitored and confirmed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor the reaction progress and confirm the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation and purity assessment of the final product.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the final compound.[16]
Conclusion
The Suzuki-Miyaura coupling with this compound is a highly effective method for the synthesis of valuable fluorinated biaryl compounds. By understanding the reaction mechanism and carefully selecting the reaction components, researchers can achieve high yields and purity. The protocols and optimization strategies provided in this guide offer a solid foundation for the successful application of this important transformation in both academic and industrial research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. vapourtec.com [vapourtec.com]
The Strategic Application of (4-Fluoro-2-propoxyphenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: The Unique Role of Substituted Phenylboronic Acids in Drug Discovery
In the landscape of contemporary medicinal chemistry, boronic acids and their derivatives have emerged as indispensable tools. Their utility extends beyond their intrinsic biological activities, most notably as enzyme inhibitors, to their crucial role as versatile building blocks in complex molecule synthesis. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, heavily relies on the stability and reactivity of boronic acids.[1][2] This guide focuses on a specific, highly functionalized reagent, (4-Fluoro-2-propoxyphenyl)boronic acid , and its applications in the synthesis of targeted therapeutics, with a particular emphasis on kinase inhibitors.
The strategic incorporation of fluorine and alkoxy groups onto the phenylboronic acid scaffold imparts unique physicochemical properties to the resulting molecules. The fluorine atom can enhance metabolic stability, modulate pKa, and participate in favorable protein-ligand interactions through hydrogen bonding or dipole-dipole interactions. The 2-propoxy group, with its steric bulk and lipophilicity, can influence binding selectivity and improve pharmacokinetic profiles. This combination of substituents makes this compound a valuable reagent for fine-tuning the properties of drug candidates.
Core Application: Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors
A significant application of this compound is in the synthesis of potent and selective Tropomyosin receptor kinase (TRK) inhibitors.[3][4] TRK kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[1][5] However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of cancers.[1][6] Consequently, TRK inhibitors have emerged as a promising class of targeted cancer therapeutics.[2][6][7]
The pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged core for the development of TRK inhibitors.[3][8][9] The (4-Fluoro-2-propoxyphenyl) moiety, when introduced at a key position on this scaffold via a Suzuki-Miyaura coupling, has been shown to contribute to potent inhibition of the TRK kinases.[3]
Logical Workflow for TRK Inhibitor Synthesis
The synthesis of these TRK inhibitors typically follows a convergent strategy where the core heterocyclic structure and the substituted phenyl moiety are coupled in a late-stage Suzuki-Miyaura reaction.
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine-based TRK inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide
This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
Halogenated heterocyclic intermediate (e.g., chloro-, bromo-, or iodo-pyrazolo[3,4-b]pyridine) (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the halogenated heterocyclic intermediate, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if used).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Example Reaction Conditions for TRK Inhibitor Synthesis
The synthesis of pyrazolo[3,4-b]pyridine-based TRK inhibitors has been reported using the following specific conditions for the Suzuki-Miyaura coupling step[3]:
| Component | Reagent/Condition |
| Halide | Bromo-pyrazolo[3,4-b]pyridine intermediate |
| Boronic Acid | This compound |
| Catalyst | Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) |
| Base | Cs₂CO₃ (Cesium carbonate) |
| Solvent | Dry Dioxane |
| Atmosphere | Argon |
| Temperature | 100 °C |
Structure-Activity Relationship (SAR) Insights
The (4-Fluoro-2-propoxyphenyl) moiety plays a crucial role in the activity and selectivity of the resulting TRK inhibitors. While specific SAR data for this exact substituent pattern in TRK inhibitors is proprietary, we can infer its importance from broader principles of kinase inhibitor design.
The Role of the 2-Propoxy Group:
-
Steric Influence: The propoxy group at the ortho position can induce a non-planar conformation between the phenyl ring and the heterocyclic core. This torsional twist can be critical for fitting into the ATP-binding pocket of the kinase and may enhance selectivity by preventing binding to other kinases with flatter binding sites.
-
Hydrophobic Interactions: The alkyl chain of the propoxy group can engage in hydrophobic interactions with nonpolar residues within the kinase active site, contributing to binding affinity.
-
Solubility and Permeability: The alkoxy group can improve the lipophilicity of the molecule, which can influence its solubility and ability to cross cell membranes.
The Role of the 4-Fluoro Group:
-
Hydrogen Bonding: The fluorine atom can act as a hydrogen bond acceptor, forming favorable interactions with hydrogen bond donors (e.g., backbone N-H groups) in the hinge region of the kinase.
-
Metabolic Stability: The carbon-fluorine bond is very strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of the drug candidate.
-
Modulation of Electronics: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring, which can in turn affect binding interactions.
Visualization of SAR Logic
Caption: Interplay of structural components contributing to the efficacy of TRK inhibitors.
Conclusion and Future Perspectives
This compound is a highly valuable and strategically designed building block in medicinal chemistry. Its application in the synthesis of TRK inhibitors highlights the importance of nuanced substituent choices in modulating the biological activity and pharmacokinetic properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs. As the demand for highly selective and potent kinase inhibitors continues to grow, the use of such precisely functionalized boronic acids will undoubtedly play an increasingly critical role in the development of next-generation targeted therapies.
References
- 1. Recent advances in the discovery of tropomyosin receptor kinases TRKs inhibitors: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (4-Fluoro-2-propoxyphenyl)boronic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Molecular Architectures
(4-Fluoro-2-propoxyphenyl)boronic acid has emerged as a pivotal reagent in contemporary organic synthesis, prized for its role in the construction of intricate molecular frameworks, particularly within the realm of medicinal chemistry. Its unique substitution pattern—a fluorine atom in the para position and a propoxy group ortho to the boronic acid moiety—imparts distinct electronic and steric properties that are instrumental in its synthetic applications. This guide provides an in-depth exploration of the use of this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of bioactive molecules, including potent kinase inhibitors.
The boronic acid functional group is renowned for its stability, low toxicity, and remarkable versatility in forming carbon-carbon bonds.[1] The strategic placement of the fluoro and propoxy groups on the phenyl ring of this particular boronic acid allows for fine-tuning of molecular properties such as metabolic stability, lipophilicity, and target engagement, making it an invaluable tool for researchers, scientists, and drug development professionals.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the formation of C(sp²)–C(sp²) bonds.[2][3] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate offers a highly efficient and functional group-tolerant route to biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[4]
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps, as illustrated in the diagram below:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center, a step that is typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Influence of Substituents on this compound
The specific substitution pattern of this compound plays a crucial role in its reactivity and the properties of the resulting products:
-
ortho-Propoxy Group: The presence of an alkoxy group at the ortho position can influence the reaction in several ways. Sterically, it can hinder the approach to the boronic acid moiety, which may affect the rate of transmetalation.[3] Electronically, the oxygen atom can potentially coordinate with the palladium center during the catalytic cycle, influencing the reaction's regioselectivity and efficiency.
-
para-Fluoro Group: The fluorine atom at the para position is a moderately electron-withdrawing group. This can impact the electronic nature of the phenyl ring, which in turn affects the rate of transmetalation. In the context of drug design, the introduction of fluorine can enhance metabolic stability and binding affinity to target proteins.
Application in the Synthesis of Kinase Inhibitors: The Case of Foretinib
A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer and other diseases. Notably, this boronic acid is a key building block for the synthesis of Foretinib (GSK1363089) , a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, and AXL. The (4-Fluoro-2-propoxyphenyl) group is a crucial part of the final drug structure, highlighting the importance of this specific synthetic intermediate.
The general synthetic strategy for such complex molecules often involves a convergent approach where key fragments are synthesized separately and then coupled together in the later stages. The Suzuki-Miyaura coupling is ideally suited for this purpose, allowing for the efficient and selective formation of a key biaryl bond.
Figure 2: General workflow for the synthesis of a biaryl-containing bioactive molecule.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
While a specific, peer-reviewed protocol for a Suzuki-Miyaura reaction utilizing this compound was not identified in the searched literature, the following is a detailed and representative protocol for the coupling of an arylboronic acid with a heteroaryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
This compound
-
Heteroaryl halide (e.g., 6-bromoquinoline)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the heteroaryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically between 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |
| Catalyst Loading | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Base Equivalents | 2-3 equivalents |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
Conclusion: An Enabling Reagent for Drug Discovery
This compound is a sophisticated and highly valuable building block in the arsenal of the modern organic chemist. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a direct and efficient pathway to complex biaryl and heteroaryl structures that are central to many drug discovery programs. The insights into its reactivity and the provided representative protocol are intended to empower researchers to leverage this key reagent in the synthesis of the next generation of therapeutic agents. As with any synthetic procedure, careful optimization of reaction conditions is paramount to achieving the desired outcome with high efficiency and purity.
References
- 1. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005030140A2 - C-met modulators and methods of use - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-Fluoro-2-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated and Alkoxylated Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The introduction of fluorine and alkoxy substituents into these structures allows for the fine-tuning of their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. (4-Fluoro-2-propoxyphenyl)boronic acid is a valuable building block for accessing such highly functionalized biaryl compounds through the versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, offering a broad functional group tolerance and generally high yields.[1]
This application note provides a comprehensive guide to the use of this compound in Suzuki-Miyaura cross-coupling reactions. It delves into the mechanistic considerations influenced by the unique substitution pattern of this reagent and offers detailed, field-proven protocols to enable researchers to achieve optimal results.
Understanding the Reactivity of this compound
The reactivity of this compound in the Suzuki-Miyaura catalytic cycle is influenced by a combination of electronic and steric factors stemming from its substituents.
-
Electronic Effects: The phenyl ring is substituted with a fluorine atom at the 4-position and a propoxy group at the 2-position. The fluorine atom is an electron-withdrawing group, which can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step. Conversely, the propoxy group is electron-donating, which can enhance the nucleophilicity of the aryl group being transferred to the palladium center. The interplay of these opposing electronic effects necessitates careful optimization of reaction conditions.
-
Steric Effects: The ortho-propoxy group introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impact the approach of the palladium complex during the transmetalation step.[2] Therefore, the choice of a suitable bulky and electron-rich phosphine ligand is crucial to facilitate this step and the subsequent reductive elimination to form the desired biaryl product.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is key to rational troubleshooting and optimization.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters.
| Parameter | Recommendation for this compound | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(0) complexes like Pd(PPh₃)₄ | Pd(II) precatalysts are often more air-stable and are reduced in situ to the active Pd(0) species. The choice may depend on the specific aryl halide and ligand used. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | The ortho-propoxy group on the boronic acid introduces steric hindrance. Bulky ligands facilitate the reductive elimination step and can prevent catalyst decomposition, especially when using less reactive aryl chlorides.[2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF | The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[3] The choice of base can significantly impact the reaction rate and yield. For sterically hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often preferred. |
| Solvent | Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water. | The solvent system must be capable of dissolving all reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water can enhance the solubility of the base and facilitate the reaction. Rigorous degassing is essential to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 60-110 °C | The optimal temperature will depend on the reactivity of the aryl halide and the chosen catalyst system. Higher temperatures are often required for less reactive aryl chlorides. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS to determine the optimal reaction time. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (CAS: 480438-60-6)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Optimized Conditions for Challenging Aryl Chlorides
Coupling with less reactive aryl chlorides often requires more forcing conditions and a more active catalyst system.
Materials:
-
This compound (CAS: 480438-60-6)
-
Aryl chloride
-
Palladium(II) chloride (PdCl₂) or a palladacycle precatalyst
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), PdCl₂ (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv) to a dry reaction tube.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir vigorously for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation of Pd(0)); Insufficiently active catalyst/ligand system; Poor quality reagents (wet solvent/base); Low reaction temperature. | Ensure rigorous inert atmosphere and use freshly degassed solvents. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos). Increase the reaction temperature. Verify the purity of all reagents. |
| Protodeborylation | Presence of excess water or protic impurities; Prolonged reaction times at high temperatures. | Use anhydrous conditions or minimize the amount of water. Carefully monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | High concentration of boronic acid; Presence of oxygen. | Add the boronic acid portion-wise or via syringe pump. Ensure thorough degassing of the reaction mixture. |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex biaryl molecules. Successful application in palladium-catalyzed cross-coupling reactions requires a careful consideration of the steric and electronic properties of the substrate. By selecting appropriate bulky phosphine ligands, suitable bases, and rigorously controlled reaction conditions, researchers can effectively utilize this building block to advance their synthetic programs in drug discovery and materials science. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this compound in Suzuki-Miyaura cross-coupling reactions.
References
The Strategic Role of (4-Fluoro-2-propoxyphenyl)boronic Acid in Modern Drug Discovery: Application in Kinase Inhibitor Synthesis
Abstract
(4-Fluoro-2-propoxyphenyl)boronic acid has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique substitution pattern, featuring a fluorine atom and a propoxy group, imparts desirable physicochemical properties to parent molecules, influencing their metabolic stability, lipophilicity, and target-binding affinity. This application note provides an in-depth analysis of the utility of this compound, with a primary focus on its critical role in the synthesis of the MEK inhibitor Trametinib. Detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions are provided, alongside a discussion of the mechanistic rationale behind experimental choices, offering researchers a comprehensive guide to leveraging this versatile reagent in drug discovery programs.
Introduction: The Ascendancy of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids are indispensable tools in the arsenal of the modern medicinal chemist.[1][2] Their stability, low toxicity, and remarkable versatility in forming carbon-carbon bonds have positioned them as preferred reagents in the construction of complex molecular architectures.[3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, heavily relies on arylboronic acids to create biaryl and heteroaryl scaffolds that are prevalent in a vast number of pharmaceuticals.[4][5] The introduction of specific substituents onto the phenylboronic acid ring allows for the fine-tuning of a drug candidate's pharmacological profile.[6][7]
The subject of this guide, this compound, is a prime example of a strategically functionalized building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the ortho-propoxy group can influence conformation and solubility.[8] This unique combination of substituents makes it a valuable precursor in the synthesis of targeted therapies, most notably in the development of kinase inhibitors.
Core Application: Synthesis of the MEK Inhibitor Trametinib
A significant application of this compound is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[9] Trametinib is a crucial therapeutic agent for the treatment of various cancers, including metastatic melanoma with BRAF V600E or V600K mutations.[10] The core structure of Trametinib features a biaryl linkage that is efficiently constructed via a Suzuki-Miyaura cross-coupling reaction. In this key synthetic step, this compound is coupled with an appropriately functionalized aryl halide or triflate.
The rationale for using this specific boronic acid in the synthesis of Trametinib is multifaceted:
-
Fluorine Substitution: The para-fluoro substituent is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity with the target protein and improved metabolic stability by blocking potential sites of oxidation.
-
Ortho-Propoxy Group: The propoxy group at the ortho position can influence the dihedral angle of the biaryl system, locking the molecule into a specific conformation that may be optimal for binding to the allosteric pocket of the MEK enzyme. It also modulates the lipophilicity of the molecule, impacting its pharmacokinetic properties.
The general synthetic disconnection for Trametinib highlighting the Suzuki-Miyaura coupling is depicted below:
Caption: Retrosynthetic analysis of the Trametinib core via Suzuki-Miyaura coupling.
Scientific Principles and Mechanistic Considerations
The Suzuki-Miyaura cross-coupling reaction is a well-understood transformation that proceeds through a catalytic cycle involving a palladium catalyst.[2] Understanding the key steps of this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a substrate like this compound, certain mechanistic aspects warrant special consideration:
-
Oxidative Addition: This is often the rate-determining step of the reaction. The choice of the aryl halide (or triflate) coupling partner is critical, with the reactivity order being I > Br > OTf > Cl.[2]
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is facilitated by a base. The base activates the boronic acid by forming a more nucleophilic boronate species. The ortho-propoxy group in this compound can have a dual effect. While it is an electron-donating group, which can sometimes slow down transmetalation, it can also participate in chelation with the palladium center, potentially influencing the selectivity and rate of the reaction.[1][11]
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. The nature of the phosphine ligands on the palladium catalyst is crucial for promoting this step and preventing side reactions.
Experimental Protocols
The following protocols are designed to be a starting point for researchers using this compound in Suzuki-Miyaura cross-coupling reactions. Optimization may be required based on the specific aryl halide coupling partner.
Protocol 1: General Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol is suitable for coupling this compound with a range of aryl bromides.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| This compound | 1314243-73-0 | 198.00 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| Aryl Halide (Br or Cl) | Varies | Varies | 0.5 | 1.0 |
| This compound | 1314243-73-0 | 198.00 | 0.75 | 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.01 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | 0.04 | 0.08 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 1.0 | 2.0 |
| Toluene/Water (10:1) | - | - | 2.2 mL | - |
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), and potassium phosphate (1.0 mmol).
-
Solvent Addition: Add degassed toluene (2 mL) and water (0.2 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 15-45 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover; Protodeboronation of the boronic acid; Steric hindrance. | Screen different palladium catalysts and ligands (e.g., Buchwald ligands). Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Increase reaction temperature or switch to microwave heating. |
| Protodeboronation | Presence of water and/or acidic protons; High temperature. | Use anhydrous solvents and reagents. Employ a milder base such as KF. Minimize reaction time. |
| Homocoupling | Oxidative coupling of the boronic acid. | Ensure a strictly anaerobic environment. Use a lower catalyst loading. Add a phosphine ligand to stabilize the Pd(0) species. |
Conclusion
This compound is a strategically important building block in drug discovery, enabling the efficient synthesis of complex biaryl structures. Its application in the synthesis of the MEK inhibitor Trametinib underscores its value in constructing targeted therapeutics. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors. By understanding the principles of the Suzuki-Miyaura reaction and the specific considerations for this substituted boronic acid, chemists can accelerate the development of novel drug candidates.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives [organic-chemistry.org]
- 8. Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Catalytic Systems for Suzuki-Miyaura Cross-Coupling of (4-Fluoro-2-propoxyphenyl)boronic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Rich Substrate
(4-Fluoro-2-propoxyphenyl)boronic acid is a valuable building block in contemporary medicinal chemistry and materials science. Its utility stems from the unique electronic and steric properties conferred by its substituents: a para-fluoro group and an ortho-propoxy group. These features are often designed into molecules to modulate properties such as metabolic stability, lipophilicity, and target engagement.[1][2][3] The premier method for incorporating this moiety into larger, more complex structures is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4][5]
However, the very attributes that make this boronic acid attractive also present distinct synthetic challenges. The ortho-propoxy group introduces significant steric hindrance around the boron center, which can impede the crucial transmetalation step in the catalytic cycle.[6][7][8] Concurrently, both the fluoro and propoxy groups are electron-donating, creating an electron-rich aromatic ring that can slow the rate of reductive elimination. Furthermore, like many boronic acids, it is susceptible to undesired side reactions such as protodeboronation under basic conditions.[9][10][11]
This guide provides a detailed examination of the catalytic systems and protocols specifically tailored to overcome these challenges. We will move beyond simple procedural lists to explain the causality behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate but also rationally optimize these critical reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reactions with challenging substrates. The cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻), transfers its organic group to the Pd(II) center, displacing the halide.[4] This step is often rate-limiting for sterically hindered boronic acids like this compound.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The key steps of the Suzuki-Miyaura reaction.
Core Directive: Selecting the Optimal Catalytic System
Success in coupling this compound hinges on the judicious selection of the palladium source, ligand, and base. The goal is to facilitate the challenging transmetalation and reductive elimination steps while minimizing catalyst deactivation and substrate degradation.
Palladium Precatalysts: The Source of Activity
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern precatalysts are often superior for challenging couplings. Precatalysts are stable Pd(II) complexes that rapidly and quantitatively generate the active Pd(0) species under the reaction conditions. This ensures a high concentration of the active catalyst from the outset, which can be crucial for outcompeting the protodeboronation of sensitive boronic acids.[9][12]
| Precatalyst Type | Example | Rationale for Use |
| Simple Salts | Pd(OAc)₂, Pd₂(dba)₃ | Cost-effective, widely available. Requires in-situ reduction by a ligand or other reagent. |
| Buchwald Precatalysts | XPhos-Pd-G3 | Forms the active L-Pd(0) species quickly and cleanly under mild conditions, improving reaction efficiency.[9][12] |
| NHC Precatalysts | PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for aryl chlorides.[13] |
Ligand Selection: The Key to Overcoming Steric Hindrance
The ligand is arguably the most critical component for coupling sterically demanding substrates. For this compound, the ligand must be both bulky and electron-rich.
-
Bulkiness: A bulky ligand creates a sterically crowded coordination sphere around the palladium center. This promotes the final reductive elimination step and helps prevent the formation of inactive palladium clusters.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which facilitates the initial oxidative addition step, especially with less reactive aryl chlorides.[6][7]
Recommended Ligand Classes:
-
Bulky Biaryl Monophosphines (Buchwald Ligands): This class of ligands is the gold standard for challenging Suzuki-Miyaura couplings. Their steric bulk and strong electron-donating properties are ideal for promoting the coupling of ortho-substituted and electron-rich partners.[14][15]
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand for sterically hindered substrates.
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides higher activity and turnover numbers due to its increased bulk.
-
RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand in this class.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. They are particularly effective for couplings involving aryl chlorides and can offer superior catalyst stability at high temperatures.[13]
Base and Solvent Selection: Fine-Tuning the Reaction Environment
The base activates the boronic acid, forming the boronate anion required for transmetalation. The choice of base and solvent must balance the need for activation with the risk of promoting protodeboronation.
-
Base: A moderately strong, non-nucleophilic inorganic base is typically preferred. Potassium phosphate (K₃PO₄) is an excellent choice as it provides sufficient basicity to facilitate boronate formation without aggressively promoting substrate degradation. Other options include K₂CO₃ and Cs₂CO₃.
-
Solvent: A mixture of an organic solvent and water is standard. The water is essential for dissolving the base and facilitating boronate formation.
-
Toluene/Water or Dioxane/Water: These are robust and common solvent systems that provide good solubility for a wide range of substrates and catalysts.
-
THF/Water: A suitable alternative, though lower boiling point may limit the achievable reaction temperature.[12]
-
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General-Purpose Coupling with a Buchwald Ligand System
This protocol utilizes a standard, highly effective catalytic system for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Schlenk flask or sealed reaction vial, stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with the inert gas three times.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: High-Efficiency Coupling with a Palladium Precatalyst
This protocol uses a modern precatalyst for faster reaction times and potentially lower catalyst loadings, which is beneficial for minimizing side reactions.[9][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Halide (Chloride, Bromide, or Triflate) (1.1 mmol, 1.1 equiv)
-
XPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Schlenk flask or sealed reaction vial, stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst to a Schlenk flask.
-
Solvent Addition: Add the anhydrous THF and degassed water via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C with vigorous stirring. These reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Workflow and Optimization Logic
The following diagram outlines the logical workflow for approaching a new Suzuki-Miyaura coupling with this substrate.
Caption: A logical approach to experiment design and optimization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Reaction temperature too low. 3. Insufficiently bulky/electron-rich ligand. | 1. Use a precatalyst; ensure reagents and solvents are anhydrous and degassed. 2. Increase temperature in 10-20 °C increments. 3. Switch to a more robust ligand (e.g., from SPhos to XPhos). |
| Protodeboronation | 1. Base is too strong or concentration is too high. 2. Presence of excess water. 3. Reaction time is excessively long. | 1. Switch to a milder base (e.g., K₂CO₃). 2. Use anhydrous organic solvents and minimize the amount of water. 3. Use a more active catalyst system to shorten reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Certain palladium catalysts can promote this side reaction. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. 2. Screen different palladium sources or ligands. |
| Incomplete Reaction with Aryl Chlorides | 1. Oxidative addition to the C-Cl bond is slow. | 1. Switch to a more electron-rich and active ligand system, such as one based on XPhos or an NHC ligand. 2. Higher reaction temperatures may be required. |
References
- 1. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 15. Collection - Ligand Effects on the Stereochemical Outcome of SuzukiâMiyaura Couplings - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for Suzuki Reactions with Substituted Phenylboronic Acids
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was underscored by the 2010 Nobel Prize in Chemistry.[1][2][4] This reaction's widespread adoption, particularly in pharmaceutical and fine chemical industries, stems from its remarkable tolerance of a wide range of functional groups, use of mild reaction conditions, and the commercial availability and relatively low toxicity of its organoboron reagents.[1][5][6]
These application notes provide an in-depth guide to the practical execution of Suzuki reactions, with a specific focus on the nuances introduced by substituted phenylboronic acids. Understanding how electronic and steric factors of substituents influence reactivity is paramount for successful and efficient synthesis.
The Mechanistic Heart of the Reaction: A Three-Step Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][2][4] This cycle is fundamentally composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (or pseudohalide) to a coordinatively unsaturated palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate.[1][4] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[4][8]
-
Transmetalation: This is the crucial step where the organic group from the organoboron reagent (the substituted phenyl group) is transferred to the palladium(II) center.[1][4] This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, increasing the nucleophilicity of the phenyl group and facilitating its transfer to the palladium complex.[9][10]
-
Reductive Elimination: In the final step, the two organic groups coupled on the palladium(II) center form a new carbon-carbon bond and are expelled from the coordination sphere as the desired biaryl product. This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Components and Their Influence on the Reaction
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.
Palladium Catalyst and Ligands
The choice of the palladium source and, more critically, the supporting ligand, profoundly impacts the reaction's efficiency. While simple catalysts like Pd(PPh₃)₄ can be effective, modern protocols often utilize a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[10][11]
-
Bulky, Electron-Rich Ligands: These are particularly effective for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[12][13] Ligands like SPhos and XPhos, developed by the Buchwald group, are highly versatile and have demonstrated broad applicability.[14] The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.[13]
The Multifaceted Role of the Base
The base is a critical component, and its choice can significantly affect the reaction rate and yield.[9] The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[9][10][15]
Commonly used bases include:
-
Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
-
Fluorides: KF, CsF
The strength and solubility of the base are important considerations. For substrates with base-sensitive functional groups, milder bases like K₃PO₄ or KF are often preferred.[10]
Solvent Systems
A variety of organic solvents can be employed, often with the addition of water to facilitate the dissolution of the inorganic base.[16] Common solvent systems include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
The choice of solvent can influence reaction rates and, in some cases, product selectivity. Degassing the solvent prior to use is a crucial step to prevent oxidation of the palladium(0) catalyst.
The Impact of Phenylboronic Acid Substitution
The electronic and steric properties of substituents on the phenylboronic acid can have a significant impact on the outcome of the Suzuki reaction.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing EWGs (e.g., -NO₂, -CN, -CF₃) can be more prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[17] However, in some cases, EWGs can accelerate the transmetalation step.
-
Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are generally more stable but may exhibit slower transmetalation rates.
-
Steric Hindrance: Ortho-substituents on the phenylboronic acid introduce steric bulk, which can significantly hinder the reaction.[18] To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the coupling.[18][19][20] Specialized catalysts have been developed that are highly efficient for the synthesis of sterically demanding biaryls.[19][21]
Experimental Protocols
Caption: A general workflow for a Suzuki-Miyaura coupling reaction.[1]
General Protocol for the Suzuki-Miyaura Coupling of a Substituted Phenylboronic Acid with an Aryl Bromide
This protocol provides a general starting point and may require optimization based on the specific substrates used.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for a Challenging Coupling with a Sterically Hindered Phenylboronic Acid
This protocol is adapted for substrates where steric hindrance is a significant challenge.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
Ortho-substituted phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (6 mL)
Procedure:
-
Follow steps 1-3 of the general protocol, using the reagents listed above.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction closely, as longer reaction times may be required.
-
Follow steps 7-10 of the general protocol for workup and purification.
Data Presentation: A Guide to Reagent Selection
The following tables provide a summary of common reagents used in Suzuki-Miyaura couplings and their typical applications.
Table 1: Common Palladium Precursors and Ligands
| Catalyst/Ligand | Structure | Typical Applications |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | General purpose, effective for many standard couplings. |
| Pd(OAc)₂ / PPh₃ | Palladium(II) acetate / Triphenylphosphine | A common and cost-effective combination. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Robust and versatile, often used for challenging couplings.[11] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including aryl chlorides.[14] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for sterically hindered substrates and heteroaryl couplings.[14] |
Table 2: Common Bases and Their Properties
| Base | Formula | Strength | Typical Use Cases |
| Sodium Carbonate | Na₂CO₃ | Moderate | General purpose, often in aqueous/organic mixtures.[9] |
| Potassium Carbonate | K₂CO₃ | Moderate | Widely used, good solubility in water.[9] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Highly effective, particularly for challenging couplings.[9] |
| Potassium Phosphate | K₃PO₄ | Strong | Often used in anhydrous conditions with bulky ligands.[9] |
| Potassium Fluoride | KF | Mild | Useful for substrates with base-sensitive functional groups.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh catalyst and ensure proper inert gas technique.- Use high-purity, dry reagents and solvents. |
| Protodeboronation | - Presence of water or protic solvents- Electron-withdrawing groups on the boronic acid | - Use anhydrous conditions.- Consider using a boronic ester or trifluoroborate salt.[4] |
| Homocoupling of Boronic Acid | - Presence of oxygen- High reaction temperature | - Thoroughly degas all solvents.- Optimize the reaction temperature. |
| Incomplete Reaction | - Steric hindrance- Deactivated aryl halide | - Switch to a more active ligand (e.g., XPhos).- Increase catalyst loading and/or reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and the influence of various reaction parameters—particularly the choice of catalyst, ligand, base, and the nature of the substituents on the phenylboronic acid—researchers can effectively troubleshoot and optimize these reactions for a wide array of synthetic challenges. The protocols and data presented here serve as a robust starting point for the successful application of this indispensable transformation in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scite.ai [scite.ai]
The Transformative Role of Fluorinated Boronic Acids in Advanced Materials
A Senior Application Scientist's Guide to Synthesis, Characterization, and Application Protocols
In the ever-evolving landscape of materials science, the quest for novel functionalities and enhanced performance is paramount. Among the diverse chemical entities enabling this progress, fluorinated boronic acids have emerged as a class of remarkably versatile building blocks. Their unique electronic properties, stemming from the synergistic interplay of the electron-withdrawing fluorine atoms and the Lewis acidic boron center, have paved the way for significant advancements in organic electronics, chemical sensors, and smart polymers. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of fluorinated boronic acids, complete with detailed experimental protocols and the causal reasoning behind methodological choices.
The Fluorine Advantage: Enhancing the Capabilities of Boronic Acids
The strategic incorporation of fluorine atoms into the molecular framework of boronic acids imparts a range of desirable properties. The high electronegativity of fluorine significantly increases the Lewis acidity of the boron atom.[1][2] This enhanced acidity is a critical factor in their application as highly sensitive and selective sensors, particularly for fluoride ions and saccharides.[3][4]
Furthermore, fluorination can profoundly influence the electronic and optical properties of organic materials. By lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, fluorine substitution can improve charge mobility and thermal stability in organic semiconductors, leading to more efficient and durable electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[5] In polymer science, the introduction of fluorinated boronic acid moieties can lead to the development of "smart" materials that respond to specific chemical stimuli, such as changes in pH or the presence of certain analytes.[6]
Application Notes and Protocols
This section provides detailed protocols for the synthesis and application of materials incorporating fluorinated boronic acids. The methodologies are presented to be self-validating, with clear explanations for each step.
Organic Electronics: Synthesis of a Fluorinated Boronic Acid-Based Organic Semiconductor
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of conjugated organic materials for electronic applications.[3] Fluorinated boronic acids are valuable coupling partners in these reactions, allowing for the precise introduction of fluorinated aryl groups to tune the material's electronic properties.[5]
Protocol: Suzuki-Miyaura Cross-Coupling for Organic Semiconductor Synthesis
This protocol details the synthesis of a biaryl compound, a common core structure in organic semiconductors, using a fluorinated boronic acid.
Materials:
-
(3,4,5-trifluorophenyl)boronic acid
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)[5]
-
Base (e.g., sodium carbonate)
-
Solvent (e.g., dioxane and water mixture)[5]
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), combine (3,4,5-trifluorophenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equivalents).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to dissolve the reactants.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure biaryl product.
Causality Behind Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and oxidation of the boronic acid.
-
Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Base: Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]
-
Excess Boronic Acid: Often used to ensure complete consumption of the more valuable aryl halide.
Characterization: The synthesized organic semiconductor can be characterized by:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical and electronic properties.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.
Thin Film Deposition for Device Fabrication:
For application in electronic devices, the synthesized material needs to be deposited as a thin film. Spin coating is a common laboratory technique for this purpose.[7][8]
Protocol: Spin Coating of an Organic Semiconductor Thin Film
Materials:
-
Synthesized fluorinated organic semiconductor
-
High-purity solvent (e.g., chloroform, chlorobenzene)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Pipettes
Procedure:
-
Solution Preparation: Prepare a solution of the organic semiconductor in a suitable high-purity solvent at a specific concentration (e.g., 5-20 mg/mL). Ensure the material is fully dissolved, using gentle heating or sonication if necessary.
-
Substrate Cleaning: Thoroughly clean the substrates using a multi-step process (e.g., sonication in detergent, deionized water, acetone, and isopropanol) to remove any organic and particulate contamination. Dry the substrates with a stream of nitrogen.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and secure it using the vacuum.
-
Dispense a small amount of the semiconductor solution onto the center of the substrate.
-
Start the spin coater. A typical two-step program is used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired film thickness.[8]
-
-
Annealing: After spin coating, the film may be annealed on a hotplate at a specific temperature for a set time to improve film morphology and device performance.
Causality Behind Choices:
-
High-Purity Solvent: Impurities in the solvent can be incorporated into the thin film and degrade device performance.
-
Substrate Cleaning: A clean and smooth substrate surface is crucial for the formation of a uniform and defect-free thin film.
-
Spin Speed and Time: These parameters are the primary determinants of the final film thickness.[8]
-
Annealing: This step can promote molecular ordering and improve crystallinity in the thin film, leading to better charge transport.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chemical Sensors: Fabrication of a Fluorescent Fluoride Sensor
The high Lewis acidity of fluorinated boronic acids makes them excellent receptors for fluoride ions. This interaction can be coupled with a fluorescent reporter molecule to create a highly sensitive and selective sensor.[9][10]
Protocol: Fabrication and Use of a Fluorescent Fluoride Sensor
This protocol describes the preparation of a solution-based fluorescent sensor for fluoride detection.
Materials:
-
A fluorophore containing a boronic acid group (e.g., a fluorescein derivative functionalized with a phenylboronic acid)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Fluoride standard solutions of known concentrations
-
Sample solutions for analysis (e.g., water samples)
-
Fluorometer
Procedure:
-
Sensor Solution Preparation: Prepare a stock solution of the boronic acid-functionalized fluorophore in a suitable solvent (e.g., DMSO). Dilute the stock solution with the buffer to the desired working concentration.
-
Calibration:
-
Prepare a series of fluoride standard solutions in the buffer.
-
To a set of cuvettes, add a fixed volume of the sensor solution.
-
Add increasing volumes of the fluoride standard solutions to the cuvettes.
-
Measure the fluorescence intensity of each solution using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Plot the fluorescence intensity versus the fluoride concentration to generate a calibration curve.
-
-
Sample Analysis:
-
To a cuvette containing the sensor solution, add a known volume of the sample solution.
-
Measure the fluorescence intensity.
-
Determine the fluoride concentration in the sample by comparing its fluorescence intensity to the calibration curve.
-
Causality Behind Choices:
-
Buffer Solution: Maintains a constant pH, as the interaction between boronic acids and fluoride can be pH-dependent.
-
Calibration Curve: Essential for quantitative analysis, as it establishes the relationship between the measured signal (fluorescence) and the analyte concentration.
-
Fluorophore: The choice of fluorophore determines the optical properties of the sensor (e.g., excitation and emission wavelengths, quantum yield).
Diagram: Fluoride Sensing Mechanism
Caption: Mechanism of a turn-on fluorescent fluoride sensor.
Smart Polymers: Synthesis of a Stimuli-Responsive Hydrogel
Fluorinated boronic acids can be incorporated into polymer chains to create hydrogels that respond to specific stimuli, such as changes in pH or the presence of saccharides.[6][11] This responsiveness is due to the reversible formation and cleavage of boronate ester crosslinks.
Protocol: Synthesis of a pH-Responsive Hydrogel
This protocol describes the synthesis of a hydrogel from a boronic acid-containing polymer and a diol-containing polymer.
Materials:
-
A polymer containing boronic acid moieties (e.g., poly(acrylamide-co-3-acrylamidophenylboronic acid))
-
A polymer containing diol groups (e.g., poly(vinyl alcohol) - PVA)
-
Deionized water
-
pH adjustment solutions (e.g., HCl and NaOH)
Procedure:
-
Polymer Solutions: Prepare aqueous solutions of the boronic acid-containing polymer and PVA at desired concentrations.
-
Hydrogel Formation: Mix the two polymer solutions at a specific ratio. The mixture will gradually form a hydrogel at a suitable pH (typically alkaline).
-
pH Responsiveness Test:
-
Place a piece of the hydrogel in an acidic solution (e.g., pH 3). The hydrogel should swell or dissolve due to the cleavage of the boronate ester crosslinks.
-
Transfer the swollen/dissolved hydrogel to a basic solution (e.g., pH 9). The hydrogel should reform as the boronate ester crosslinks are re-established.
-
Causality Behind Choices:
-
Boronic Acid and Diol Polymers: The interaction between these two components forms the dynamic covalent crosslinks of the hydrogel.
-
pH Control: The formation of boronate esters is highly pH-dependent, with the equilibrium shifting towards the ester form at higher pH values. This is the basis for the pH-responsiveness of the hydrogel.
Diagram: pH-Responsive Hydrogel Mechanism
Caption: Reversible crosslinking of a boronic acid hydrogel with pH.
Self-Healing Materials: Preparation of a Self-Healing Polymer Network
The dynamic nature of boronic ester bonds can be harnessed to create self-healing materials.[3] When a material containing these bonds is damaged, the bonds can reform across the damaged interface, restoring the material's integrity.
Protocol: Preparation of a Self-Healing Polymer via Thiol-Ene "Click" Chemistry
This protocol describes the synthesis of a self-healing polymer network using a boronic ester diene and thiol crosslinkers.[3]
Materials:
-
A boronic ester diene (synthesized from a vinyl boronic acid and a diol)
-
Thiol crosslinkers (e.g., a dithiol and a tetrathiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
UV light source
Procedure:
-
Monomer Mixture: Prepare a homogeneous mixture of the boronic ester diene, the thiol crosslinkers, and the photoinitiator in the desired ratios.
-
Curing: Pour the mixture into a mold and expose it to UV light for a sufficient time to induce polymerization and crosslinking via the thiol-ene reaction.
-
Self-Healing Test:
-
Cut the cured polymer sample in half.
-
Bring the two cut surfaces back into contact.
-
Allow the sample to heal at room temperature for a period of time (e.g., 24-72 hours). The presence of moisture can facilitate the healing process by promoting the dynamic exchange of boronic ester bonds.[3]
-
Evaluate the healing efficiency by mechanical testing (e.g., tensile strength measurement).
-
Causality Behind Choices:
-
Thiol-Ene "Click" Chemistry: A highly efficient and versatile method for forming polymer networks under mild conditions.
-
Dynamic Boronic Ester Crosslinks: These reversible covalent bonds are the key to the material's self-healing ability.
-
Moisture: Water can catalyze the hydrolysis and re-formation of boronic ester bonds, accelerating the healing process.[3]
Data Presentation
Table 1: Properties of Representative Fluorinated Boronic Acids
| Compound | Molecular Weight ( g/mol ) | pKa | Key Applications |
| 4-Fluorophenylboronic acid | 139.92 | ~8.8 | Suzuki coupling, Sensors |
| 3,4,5-Trifluorophenylboronic acid | 175.91 | ~7.2 | Organic electronics, Suzuki coupling |
| 2,3,4,5,6-Pentafluorophenylboronic acid | 211.90 | ~6.5 | Suzuki coupling, Polymer synthesis |
Note: pKa values are approximate and can vary with conditions.
Conclusion
Fluorinated boronic acids represent a powerful and versatile platform for the development of advanced materials. Their unique properties, conferred by the strategic incorporation of fluorine, have enabled significant progress in organic electronics, chemical sensing, and the creation of smart and self-healing polymers. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and expand the applications of these remarkable compounds, driving further innovation in materials science and beyond.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 4. Self-healing and functional materials based on dynamic boronic ester bonds - American Chemical Society [acs.digitellinc.com]
- 5. Stimuli-Responsive Boron-Based Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid-containing hydrogels: synthesis and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with (4-Fluoro-2-propoxyphenyl)boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving (4-Fluoro-2-propoxyphenyl)boronic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and maximize your reaction yields.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered when using this compound and provides a rapid diagnostic framework.
Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?
A1: When a Suzuki coupling fails to proceed, a systematic check of the core reaction components is crucial. This compound possesses both electron-donating (propoxy) and electron-withdrawing (fluoro) groups, which can influence its reactivity.
-
Catalyst Activity and Integrity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0).[1][2] Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3] Consider using air-stable precatalysts like Pd-PEPPSI complexes or Buchwald-type G3 precatalysts for more consistent results.[2]
-
Exclusion of Oxygen: Oxygen can oxidatively deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][4] It is imperative to thoroughly degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[3][5]
-
Reagent Purity and Stability: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time through pathways like protodeboronation.[1][6] The propoxy group on your specific boronic acid may increase its susceptibility to certain side reactions.
-
Base and Solvent Selection: The choice of base is critical for activating the boronic acid for transmetalation.[7][8][9] The base's effectiveness is often linked to the solvent system. For instance, inorganic bases like K₂CO₃ or K₃PO₄ often require an aqueous co-solvent (e.g., dioxane/water, THF/water) to function effectively.[10][11] Ensure vigorous stirring for biphasic systems to facilitate phase transfer.[1]
Q2: I'm observing significant formation of a byproduct that corresponds to the protodeboronated starting material (1-fluoro-3-propoxybenzene). How can I minimize this?
A2: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, a common side reaction in Suzuki couplings.[6][12] This is particularly relevant for boronic acids with certain electronic properties and can be exacerbated by reaction conditions.
-
Mechanism of Protodeboronation: This side reaction is essentially a protonolysis of the C-B bond and is often promoted by the presence of water, strong bases, or elevated temperatures.[6][13]
-
Mitigation Strategies:
-
Anhydrous Conditions: Switching to strictly anhydrous conditions can significantly suppress protodeboronation by removing the primary proton source.[1][5] This involves using dry solvents and bases.
-
Milder Base: Strong bases in aqueous media can accelerate the side reaction. Consider using milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from premature protodeboronation.[3][13] These esters "slowly release" the boronic acid under the reaction conditions, keeping its ambient concentration low.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates a stable, often crystalline solid that can be used directly in the coupling reaction, releasing the boronic acid in situ.[14]
-
Q3: My main impurity is the homocoupled biaryl product derived from the boronic acid. What causes this and how can it be prevented?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is another prevalent side reaction.[4][12][15] This process is often mediated by the palladium catalyst.
-
Causes of Homocoupling:
-
Presence of Oxygen: As with catalyst deactivation, oxygen can promote oxidative homocoupling.[4][13] Rigorous degassing is the first line of defense.
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst is used, it can react directly with two molecules of the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[2][4][13] While this activates the catalyst, it consumes your valuable starting material.
-
-
Prevention Strategies:
-
Use a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the Pd(II) reduction step that can lead to homocoupling.[16]
-
Mild Reducing Agents: The addition of a mild reducing agent, like potassium formate, can help to rapidly generate and maintain the Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step, which can outcompete the pathways leading to homocoupling.[16]
-
Section 2: In-depth Optimization Guide
For researchers looking to move beyond initial troubleshooting and systematically optimize the yield for this specific boronic acid, this section provides detailed protocols and the scientific rationale behind them.
The Challenge of this compound
This substrate presents a unique electronic profile. The ortho-propoxy group is electron-donating and sterically hindering, while the para-fluoro group is electron-withdrawing. This combination can affect the rates of key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[17]
Workflow for Systematic Optimization
The following diagram outlines a logical workflow for optimizing the Suzuki coupling reaction.
Caption: A decision-making workflow for troubleshooting and optimizing Suzuki coupling reactions.
Parameter Screening: A Data-Driven Approach
Systematic screening of reaction parameters is essential. The following table provides a starting point for designing your experiments. The ortho-propoxy group introduces steric hindrance, which can slow the transmetalation step.[17] Therefore, conditions that accelerate this step are often beneficial.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (Anhydrous) | Rationale & Key Considerations |
| Pd Source | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ is a robust Pd(0) source.[16] Pd(OAc)₂ requires in situ reduction.[3] |
| Ligand | - | SPhos (4 mol%) | XPhos (4 mol%) | Bulky, electron-rich Buchwald-type ligands (SPhos, XPhos) accelerate both oxidative addition and reductive elimination, which is crucial for sterically demanding substrates.[1][18] |
| Base | Na₂CO₃ (2 M aq.) | K₃PO₄ (3 eq) | Cs₂CO₃ (3 eq) | K₃PO₄ and Cs₂CO₃ are stronger bases often used for challenging couplings.[5][16] Cs₂CO₃ is highly effective in anhydrous conditions. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | CPME (Cyclopentyl methyl ether) | Dioxane and THF are common.[11] CPME is a greener, high-boiling alternative to dioxane.[5] |
| Temperature | 80 °C | 100 °C | 100 °C | Higher temperatures can overcome activation barriers but may also increase side reactions like protodeboronation.[16] |
Detailed Experimental Protocol: Catalyst/Base Screening
This protocol provides a framework for screening different conditions to find the optimal yield.
Objective: To identify the optimal combination of catalyst, ligand, and base for the coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Source (see table)
-
Ligand (see table)
-
Base (see table)
-
Anhydrous, degassed solvent
Procedure:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst/Ligand Addition: If using a solid catalyst/ligand, add it at step 1. If using a pre-mixed solution, add it now via syringe. For Pd(OAc)₂/SPhos, pre-mixing is not required. Add the palladium acetate and SPhos as solids.
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe. If using an aqueous base, ensure the solvent mixture is appropriate.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for the specified time (e.g., 2-24 hours). Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
The Catalytic Cycle and Points of Failure
Understanding the mechanism helps diagnose issues. The ortho-propoxy group on the boronic acid can sterically hinder the transmetalation step (B), while the overall electron richness can slow the final reductive elimination step (C).
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Protodeboronation of (4-Fluoro-2-propoxyphenyl)boronic acid
Introduction: (4-Fluoro-2-propoxyphenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures integral to drug discovery and materials science. However, its utility can be compromised by a common and often frustrating side reaction: protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the undesired byproduct, 3-fluoro-1-propoxybenzene. This not only consumes the starting material and reduces the yield of the desired product but also introduces purification challenges.
This technical guide provides in-depth troubleshooting strategies and preventative measures designed for researchers and drug development professionals to understand, diagnose, and mitigate protodeboronation in their experiments.
Section 1: Understanding Protodeboronation
Q: What is protodeboronation and why is this compound particularly susceptible?
A: Protodeboronation is a chemical reaction where a proton (H+) replaces the boronic acid [-B(OH)₂] group on an aromatic ring.[1] This reaction is a well-known decomposition pathway for organoboronic acids, especially under the basic and often aqueous conditions used in cross-coupling reactions.[2]
The susceptibility of this compound is influenced by several electronic and steric factors:
-
Base-Catalyzed Mechanism: The reaction is most commonly catalyzed by a base. The base (e.g., hydroxide) attacks the Lewis acidic boron atom to form a more electron-rich, tetrahedral boronate species ([ArB(OH)₃]⁻). This boronate is significantly more reactive towards protonolysis by a proton source, typically water, than the neutral boronic acid.[1][3]
-
Electronic Effects: The fluorine atom at the para-position is electron-withdrawing, which can increase the Lewis acidity of the boron center and influence the stability of the aryl-boron bond. Highly electron-deficient arylboronic acids are known to be particularly unstable under aqueous basic conditions.[3][4]
-
Ortho-Propoxy Group: The presence of the propoxy group at the ortho-position can sterically hinder the desired transmetalation step in a Suzuki coupling. If the productive coupling reaction is slowed, the boronic acid is exposed to the degrading reaction conditions for a longer period, increasing the likelihood of protodeboronation.[5]
Below is a diagram illustrating the general base-catalyzed mechanism.
Section 2: Troubleshooting Guide
This section is designed as a decision tree to address the issue when it arises.
Initial Observation: My reaction analysis (LC-MS / ¹H NMR) shows a significant amount of 3-fluoro-1-propoxybenzene byproduct. What should I do?
This indicates that protodeboronation is outcompeting your desired reaction. The key is to adjust conditions to favor the productive pathway. Follow these steps sequentially.
Q1: How can I optimize my reaction conditions to suppress protodeboronation?
A: The choice of base, temperature, and solvent are critical factors that directly influence the rate of protodeboronation.[6]
1. Re-evaluate the Base: Strong bases like NaOH and KOH dramatically accelerate protodeboronation.[7] Switching to a milder base is the most effective first step.
- Actionable Step: Replace strong bases with weaker inorganic bases. If your system allows, fluoride-based bases can also be effective.
- Protocol: Set up parallel reactions to screen different bases. Start with your standard protocol and run identical experiments, substituting only the base. Analyze the ratio of product to protodeboronated byproduct at a set time point (e.g., 2 hours).
| Base | Strength | Typical Observation | Recommendation |
| NaOH, KOH, LiOH | Strong | Often leads to rapid and extensive protodeboronation. | Avoid for this substrate. |
| K₂CO₃, Cs₂CO₃ | Moderate | Good balance of reactivity for coupling with reduced protodeboronation.[7] | Recommended Starting Point. |
| K₃PO₄ | Moderate | Often very effective in suppressing protodeboronation while promoting coupling.[7] | Highly Recommended. |
| CsF | Mild | Can be effective, especially in less polar solvents. | Consider if other bases fail. |
2. Lower the Reaction Temperature: Higher temperatures accelerate all reactions, including the undesired protodeboronation.[6]
- Actionable Step: Determine the lowest temperature at which your catalytic system is still efficient.
- Protocol: After selecting an optimal base (e.g., K₃PO₄), run the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C or 60 °C). Monitor the reaction progress over a longer period. The goal is to find a temperature where the rate of Suzuki coupling is acceptable, while the rate of protodeboronation is significantly diminished.
3. Ensure Anhydrous Conditions: Water is the primary proton source for this side reaction.[7] While some Suzuki protocols require water as a co-solvent, minimizing its presence can be beneficial.
- Actionable Step: Use anhydrous solvents (e.g., dry dioxane, toluene, or THF) and dry all glassware thoroughly. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon).
- Protocol: Dry solvents using standard laboratory procedures (e.g., passing through an activated alumina column). Flame-dry glassware under vacuum before use. Add activated 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.
Q2: My conditions are optimized, but protodeboronation is still an issue. Could my catalyst system be the problem?
A: Yes. An inefficient catalyst system leads to a slow Suzuki-Miyaura reaction. This extended reaction time provides more opportunity for the boronic acid to decompose.[7]
-
Actionable Step: Switch to a more active and robust catalyst system known for high turnover rates. Modern biarylphosphine ligands are designed for this purpose.
-
Recommendation: Employ palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These catalysts are known to facilitate rapid oxidative addition and reductive elimination, accelerating the productive catalytic cycle.[8] Increasing catalyst loading (e.g., from 1 mol% to 3 mol%) can also accelerate the desired reaction, but this should be a secondary optimization step.
Q3: Should I be using the boronic acid directly, or is there a more stable alternative?
A: Using a more stable derivative of the boronic acid is an excellent and often definitive strategy. Boronic acids can be converted into boronate esters, which are generally more robust.[9]
-
The "Slow-Release" Strategy: Boronate esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are more stable to protodeboronation.[1][6] Under the reaction conditions, they slowly hydrolyze to release a low, steady concentration of the active boronic acid into the catalytic cycle. This low instantaneous concentration minimizes the opportunity for the side reaction to occur.[10]
-
Actionable Step: Convert this compound into its corresponding pinacol ester before use in the coupling reaction.
-
Protocol: Synthesis of this compound pinacol ester
-
To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent (e.g., toluene or THF).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS). Often, water removal via a Dean-Stark apparatus can drive the reaction to completion.
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly or purified by column chromatography on silica gel.
-
The following workflow diagram summarizes the troubleshooting process.
Section 3: Frequently Asked Questions (FAQs)
Q: How can I accurately detect and quantify the extent of protodeboronation? A: The most common methods are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is ideal for in-process monitoring. You can easily separate the starting material, desired product, and the protodeboronated byproduct (3-fluoro-1-propoxybenzene) and quantify them by peak area.
-
¹H NMR (Proton Nuclear Magnetic Resonance): After crude workup, take an NMR of the reaction mixture. The aromatic region will show distinct signals for all components. The protodeboronated byproduct will lack the signals associated with the boronic acid and have a simpler aromatic splitting pattern. Integration of a unique signal for each species against an internal standard can provide accurate quantification.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Since the molecule contains fluorine, ¹⁹F NMR is a very clean and powerful technique. The starting material, product, and byproduct will each have a distinct chemical shift, allowing for straightforward quantification without interference from other proton signals.
Q: Can protodeboronation occur during storage of the solid boronic acid? A: Yes, while less common than in solution, solid-state decomposition can occur over time, especially if the material is exposed to atmospheric moisture and acidic or basic impurities. A combined experimental and computational study suggests this can occur even with neat boronic acids. For best results, store this compound in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox) at low temperatures (0-4 °C).
Q: How can I remove the 3-fluoro-1-propoxybenzene byproduct from my final desired product? A: The byproduct is typically much less polar than the desired coupled product and any remaining boronic acid. Standard purification techniques are usually effective:
-
Flash Column Chromatography: This is the most common method. The nonpolar byproduct will elute much earlier than the more polar biaryl product.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can effectively leave the more soluble byproduct in the mother liquor.
-
Scavenger Resins: To remove residual unreacted boronic acid, resins functionalized with diethanolamine (DEAM-PS) can be used to selectively bind and remove the boronic acid from the product mixture.[5]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions with Electron-Rich Boronic Acids
From the Desk of the Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, specifically when employing electron-rich boronic acids. These substrates, while valuable, are notoriously prone to side reactions that can hinder success. This document moves beyond standard protocols to address the mechanistic "why" behind common failures and provides field-proven strategies to overcome them.
Core Challenge: The Double-Edged Sword of Electron-Rich Boronic Acids
Electron-rich boronic acids are essential building blocks, yet their high electron density makes the C-B bond susceptible to cleavage through pathways other than the desired transmetalation. The two most common failure modes are protodeboronation (replacement of the boronic acid group with a proton) and homocoupling (dimerization of the boronic acid).[1][2] Successful coupling hinges on ensuring the rate of the productive catalytic cycle significantly outpaces these undesired side reactions.
Caption: Figure 1. The desired productive pathway competes with protodeboronation and homocoupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with an electron-rich boronic acid is giving low to no yield, and I'm recovering my starting materials. What are the first things to check?
A1: This scenario typically points to an issue with catalyst activation or the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3]
-
Causality: The electron-donating groups on your boronic acid do not pose a problem for transmetalation. However, if your aryl halide partner is also electron-rich, the initial oxidative addition of the aryl halide to the Pd(0) center will be slow.[4] A sluggish oxidative addition allows time for catalyst decomposition or side reactions to occur.
-
Troubleshooting Steps:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] Switch to a catalyst system known for coupling electron-rich substrates. This involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands promote both oxidative addition and the final reductive elimination step.
-
Precatalyst Choice: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3). These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results compared to using a Pd(II) source like Pd(OAc)₂.[5][7]
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and promote homocoupling.[5][8] Thoroughly degas all solvents, including any water used in the reaction mixture.
-
Q2: I'm observing a significant amount of the protodeboronated arene (Ar-H) as a byproduct. How can I minimize this?
A2: Protodeboronation is the protonolysis of the C-B bond and is a very common side reaction for electron-rich and heteroaromatic boronic acids.[2][9] It is often catalyzed by base and accelerated by the presence of protic sources like water.[1][10]
-
Causality: The electron-donating groups on the aromatic ring increase the polarity of the C-B bond, making the carbon atom more susceptible to protonation. Strong bases and water facilitate this process.[1] If the main Suzuki coupling is slow, the boronic acid is exposed to these conditions for longer, increasing the likelihood of protodeboronation.[3]
-
Troubleshooting Strategies:
-
Use a Milder Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[3] Switch to a weaker inorganic base like K₃PO₄ or K₂CO₃. In some cases, non-aqueous bases like CsF can be effective.[3]
-
Minimize Water: While Suzuki reactions often benefit from some water, excess water promotes protodeboronation. Use anhydrous solvents or a biphasic system where the concentration of water is controlled (e.g., Dioxane/H₂O 10:1).[3][5]
-
Switch to a Boronic Ester: Boronic esters, such as pinacol (Bpin) or MIDA boronates, are significantly more stable and less prone to protodeboronation than their corresponding boronic acids.[3][9] They act as a "slow release" source of the boronic acid under the reaction conditions.[3] See Protocol 2 for a general method to convert a boronic acid to its pinacol ester.
-
Increase Reaction Rate: By optimizing the catalyst system to speed up the productive coupling (as described in Q1), you reduce the time the boronic acid is exposed to conditions that favor protodeboronation.[3]
-
Q3: My main byproduct is the homocoupled dimer of my boronic acid (Ar-Ar). What causes this and how can I prevent it?
A3: Homocoupling is the palladium-catalyzed dimerization of two boronic acid molecules. It is primarily caused by the presence of oxygen or other oxidants in the reaction mixture.[8]
-
Causality: If you are using a Pd(II) salt (like Pd(OAc)₂) as a precatalyst, it must be reduced in situ to the active Pd(0) species. One pathway for this reduction is the homocoupling of two boronic acid molecules, which reduces Pd(II) to Pd(0).[8] Additionally, oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then enter a homocoupling catalytic cycle.[8]
-
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvents and the reaction headspace are scrupulously free of oxygen. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before use.
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that cleanly generates Pd(0) avoids the initial reduction step that can be mediated by homocoupling.[7]
-
Avoid Excess Boronic Acid: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can increase the statistical likelihood of homocoupling.
-
Optimization & Protocols
Catalyst, Ligand, and Base Selection
The interplay between the catalyst, ligand, base, and solvent is critical. The following table provides starting points for optimization.
| Parameter | Recommendation for Electron-Rich Boronic Acids | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, or precatalysts like XPhos Pd G3, SPhos Pd G2 | Precatalysts offer higher stability and reproducibility.[5][6] Pd(0) sources avoid the initial reduction step that can lead to homocoupling.[7] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, helping the desired reaction outcompete side reactions.[5][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | K₃PO₄ is a strong, effective base for many challenging couplings.[3][6] K₂CO₃ is milder and good for base-sensitive substrates.[11] CsF is a good choice for anhydrous conditions to suppress protodeboronation.[3] |
| Solvent System | Toluene, Dioxane, THF, often with a small amount of water (e.g., 10:1 ratio) | Aprotic solvents are standard. A biphasic mixture can limit the concentration of water in the organic phase, reducing protodeboronation while still facilitating the reaction.[1][6] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for a 0.5 mmol scale reaction.
-
Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), the electron-rich boronic acid (0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 10:1 mixture of Toluene/H₂O) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to Pinacol Boronic Ester
If protodeboronation is intractable, converting the boronic acid to its more stable pinacol ester is a highly effective strategy.
-
Setup: In a round-bottom flask, dissolve the electron-rich boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once water evolution ceases, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: Figure 2. A systematic approach to diagnosing and resolving failed reactions.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (4-Fluoro-2-propoxyphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for Suzuki-Miyaura cross-coupling reactions involving (4-Fluoro-2-propoxyphenyl)boronic acid . As an electron-rich boronic acid with an ortho-alkoxy substituent, this reagent presents unique reactivity challenges and opportunities. This document will serve as a comprehensive resource, offering troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate your experiments successfully.
Understanding the Reactivity of this compound
This compound is characterized by two key features that influence its behavior in Suzuki-Miyaura couplings:
-
Electron-Rich Aromatic Ring: The para-fluoro and especially the ortho-propoxy groups donate electron density into the aromatic ring. This generally increases the nucleophilicity of the aryl group, which can facilitate the crucial transmetalation step of the catalytic cycle.[1][2]
-
Steric Hindrance: The ortho-propoxy group introduces steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction.[3][4]
A successful coupling protocol will balance these electronic and steric factors by carefully selecting the base and solvent system.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise when working with this compound.
Q1: My reaction is sluggish or gives a low yield. What are the likely causes?
A1: Low yields with this boronic acid often stem from a few key issues:
-
Suboptimal Base Choice: A base that is too weak may not efficiently generate the active boronate species required for transmetalation. Conversely, an overly strong base in an aqueous medium can promote protodeboronation.[5][6]
-
Inappropriate Solvent System: The solvent must be able to dissolve the boronic acid, the aryl halide, and the base to a sufficient extent. For electron-rich boronic acids, ethereal solvents like 1,4-dioxane, often in combination with water, are a good starting point.[7]
-
Steric Hindrance: The ortho-propoxy group can sterically hinder the reaction. This may require the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to promote both oxidative addition and reductive elimination.[3]
-
Catalyst Deactivation: As with any Suzuki coupling, oxygen contamination can lead to catalyst decomposition and the homocoupling of the boronic acid.[8] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere.
Q2: I am observing a significant amount of protodeboronation (replacement of the -B(OH)₂ group with -H). How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids in the presence of a strong base and a proton source (like water).[9] To mitigate this:
-
Use a Milder Base: Consider switching from strong bases like NaOH or KOH to weaker inorganic bases such as K₂CO₃ or K₃PO₄.[5][10] Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings as it provides a good balance of reactivity while minimizing side reactions.[10]
-
Consider Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like potassium fluoride (KF) can be effective.[10]
-
Protect the Boronic Acid: In very challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation.[11]
Q3: What is the "boronate pathway" versus the "oxo-palladium pathway," and how does my choice of base and solvent influence this?
A3: These are two proposed mechanisms for the crucial transmetalation step:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This activated species then reacts with the palladium(II)-halide complex.[5][9]
-
Oxo-Palladium Pathway: The base (typically a hydroxide) first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex. This complex then reacts with the neutral boronic acid.[9]
The operative pathway can depend on the specific reaction conditions. Weaker bases like carbonates and phosphates are generally thought to favor the boronate pathway.[5] The choice of solvent can also play a role, with polar, aqueous co-solvents facilitating the formation of the boronate.
Troubleshooting Guide: Impact of Base and Solvent Choice
The following table provides a guide to selecting and troubleshooting your base and solvent system for couplings with this compound.
| Problem | Potential Cause | Recommended Action | Rationale |
| Low or No Conversion | Insufficient activation of boronic acid. | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[10] | A stronger base will more effectively generate the nucleophilic boronate species needed for transmetalation. |
| Poor solubility of reagents. | Change solvent system (e.g., from Toluene/H₂O to Dioxane/H₂O).[12] | Dioxane is often better at solubilizing all reaction components, leading to a more homogeneous and efficient reaction. | |
| Significant Protodeboronation | Base is too strong or reaction time is too long. | Use a milder base (e.g., K₂CO₃ or KF).[10] Consider using a boronic ester derivative. | Milder bases reduce the rate of base-catalyzed protodeboronation. Boronic esters are generally more stable.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[8] | Oxygen can lead to oxidative homocoupling of the boronic acid, mediated by the palladium catalyst. |
| Reaction Stalls | Catalyst deactivation or product inhibition. | Consider a different ligand (e.g., a bulky biarylphosphine like XPhos).[3] | Bulky, electron-rich ligands can stabilize the catalyst and promote the final reductive elimination step. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Base and Solvent Selection
Caption: A decision-making workflow for optimizing reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Purification of Boronic Acids via Column Chromatography
Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of boronic acids and their derivatives. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their purification can be notoriously difficult due to their unique chemical properties.[1][2][3] This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges successfully.
Troubleshooting Common Issues
This section addresses specific problems encountered during the column chromatography of boronic acids in a practical question-and-answer format.
Q1: Why is my boronic acid streaking or tailing on the silica gel column? This is leading to poor separation and impure fractions.
A1: The primary cause of streaking and tailing is the interaction between the Lewis acidic boronic acid and the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel. [2][3][4] This interaction is multifaceted:
-
Lewis Acid-Base Interaction: The empty p-orbital on the sp²-hybridized boron atom makes the boronic acid Lewis acidic. It strongly interacts with the lone pairs of electrons on the oxygen atoms of the silanol groups, leading to strong, often irreversible, adsorption.[3][4]
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid can form hydrogen bonds with the silanol groups, further contributing to strong binding and slow, uneven elution.
-
Decomposition: Prolonged contact with the acidic surface of silica gel can catalyze the decomposition of sensitive boronic acids, contributing to streaking.[2][3][4]
Troubleshooting Protocol:
-
Mobile Phase Modification (The First Line of Defense): The most common and effective strategy is to add a modifier to your eluent to compete with the boronic acid for binding sites on the silica.
-
Acidic Modifiers: Adding a small amount of a weak acid, such as acetic acid (0.1-1%), can protonate the silanol groups, reducing their Lewis basicity and minimizing their interaction with the boronic acid.[5] This allows the boronic acid to elute more cleanly. Trifluoroacetic acid (TFA) can also be used, but it is more acidic and may not be suitable for acid-sensitive compounds.[5]
-
Polar Protic Solvents: Sometimes, using a more polar solvent system, such as one containing acetone or methanol, can help to disrupt the interactions causing streaking.[5] However, high concentrations of methanol can sometimes dissolve silica gel.
-
-
Stationary Phase Deactivation: If mobile phase modification is insufficient, the next step is to deactivate the silica gel itself.
-
Pre-treatment with Boric Acid: Creating a slurry of the silica gel with a solution of boric acid in the mobile phase can "cap" the active silanol sites.[6] This pre-treatment reduces the Lewis basicity of the silica and has been shown to improve the purification of boronic esters.[6][7]
-
Use of Deactivated Silica: Commercially available deactivated silica gels or using alumina (neutral or basic) can be effective alternatives for particularly problematic compounds.[8]
-
-
Temperature Considerations: Running the column at a slightly elevated temperature can sometimes improve peak shape, but this must be balanced against the thermal stability of the boronic acid.
References
- 1. waters.com [waters.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
strategies to minimize homocoupling of (4-Fluoro-2-propoxyphenyl)boronic acid
Strategies to Minimize Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and optimized protocols to address a common and frustrating side reaction in Suzuki-Miyaura coupling: the homocoupling of (4-Fluoro-2-propoxyphenyl)boronic acid. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can develop a robust and self-validating protocol.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple together to form a symmetrical biaryl. In this case, two units of this compound react to form 4,4'-Difluoro-2,2'-dipropoxybiphenyl. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and often presents purification challenges due to similar physical properties to the target molecule.
Q2: What is the primary mechanism for the homocoupling of my boronic acid?
A2: The most prevalent mechanism for homocoupling is mediated by the presence of molecular oxygen.[1][2] The active Pd(0) catalyst can react with dissolved oxygen in the solvent to form a palladium peroxo complex ((η²-O₂)PdL₂).[3][4] This complex then reacts with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating a Pd(0) or Pd(II) species.[1][5] A secondary pathway can occur if using a Pd(II) precatalyst (like Pd(OAc)₂), where the Pd(II) species directly reacts with the boronic acid in a process that reduces it to the active Pd(0) catalyst required for the main cycle.[6][7]
Q3: Is this compound particularly susceptible to homocoupling?
A3: Yes, arylboronic acids with electron-donating groups, such as the 2-propoxy group on your molecule, can be more susceptible to homocoupling. While the 4-fluoro group is electron-withdrawing, the strong donating nature of the alkoxy group generally makes the aromatic ring electron-rich, which can facilitate the oxidative processes leading to homocoupling. These electron-rich systems can also be more prone to another side reaction, protodeboronation.[8][9]
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you may encounter during your experiments.
Problem 1: My primary byproduct is the homocoupled dimer, and yields of my desired product are low.
-
Primary Suspect: Oxygen Contamination The most common cause of boronic acid homocoupling is the presence of oxygen.[2][7] The palladium peroxo complex, formed from the reaction of Pd(0) and O₂, is a key intermediate in the homocoupling pathway.[1][3]
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated before use. Standard procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.[10] For more stringent oxygen removal, use the freeze-pump-thaw method (at least three cycles).[11]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Flame-dry all glassware under vacuum and backfill with inert gas to remove adsorbed moisture and air.[11]
-
Subsurface Sparge: Before adding the palladium catalyst, sparging the reaction mixture itself with a subsurface stream of inert gas for 10-15 minutes can be highly effective at removing dissolved oxygen.[7][12]
-
-
Secondary Suspect: Palladium Precatalyst Choice If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), homocoupling can occur during the initial in situ reduction to the active Pd(0) catalyst.[13]
Solutions:
-
Use a Pd(0) Source: Switch to a precatalyst that is already in the Pd(0) oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[13] This bypasses the problematic initial reduction step.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[7][12]
-
Problem 2: I have thoroughly degassed my reaction, but homocoupling is still a significant issue.
-
Suspect: Suboptimal Ligand Choice The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired reductive elimination step over side reactions.
Solution:
-
Employ Bulky, Electron-Rich Ligands: For challenging substrates, bulky and electron-rich phosphine ligands are often superior. They accelerate the rate-limiting reductive elimination step, which disfavors competing side reactions.[13] Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos.[10][14] These ligands have proven effective for coupling electron-rich boronic acids.
-
-
Suspect: Inefficient Transmetalation or Base/Solvent Mismatch The base is essential for activating the boronic acid to form a boronate species, which facilitates the transmetalation step.[15] If this step is slow, it can allow more time for side reactions to occur.
Solutions:
-
Optimize the Base: The choice of base is critical and often substrate-dependent.[16] While common bases like Na₂CO₃ or K₂CO₃ are a good starting point, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate transmetalation for electron-rich boronic acids.[13][14]
-
Screen Solvents: The solvent system affects the solubility of all components and the efficacy of the base. Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[10][17] The water can help dissolve the inorganic base.[17] However, for substrates prone to protodeboronation, anhydrous conditions may be beneficial.[8]
-
Visualizing the Competing Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura cycle and the interfering oxygen-mediated homocoupling pathway.
Caption: Suzuki cycle vs. O₂-mediated homocoupling.
Recommended Experimental Protocols
The following protocols are designed as starting points for optimization. Always begin with a small-scale reaction to establish baseline reactivity and identify byproducts.
Protocol 1: Standard Conditions with Rigorous Oxygen Exclusion
This protocol emphasizes the most critical factor: removing oxygen.
-
Glassware Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a stir bar under high vacuum and backfill with argon. Repeat three times.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and a finely powdered base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the aryl halide) via a gas-tight syringe.[10]
-
Final Degassing: Sparge the stirred reaction mixture with a subsurface stream of argon for 15 minutes.
-
Catalyst Addition: Under a positive argon flow, add the palladium catalyst system (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%)).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.[8]
Protocol 2: Using a Pd(0) Source and Anhydrous Conditions
This protocol is useful if protodeboronation is also a concern.
-
Glassware and Reagent Prep: Follow steps 1 and 2 from Protocol 1, ensuring the base (e.g., anhydrous K₃PO₄, 2.0 equivalents) is dry.[17]
-
Solvent Addition: Add a freshly distilled, anhydrous, and degassed solvent (e.g., Toluene or THF) via syringe.
-
Catalyst Addition: Under positive argon flow, add a Pd(0) catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Reaction: Seal and heat the reaction as described above.
Optimization Parameters Summary
| Parameter | Condition A (Standard) | Condition B (Electron-Rich) | Condition C (Anhydrous) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(0) sources bypass the initial reduction step where homocoupling can occur.[13] |
| Ligand | PPh₃ (4.5 mol%) | SPhos (2.5 mol%) | - | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting side reactions.[14] |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Stronger bases can accelerate transmetalation for challenging substrates.[14] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Anhydrous Toluene | Water aids in dissolving the base but can be omitted to prevent protodeboronation.[8][17] |
| Additive | None | K-formate (0.5 eq) | None | A mild reducing agent can scavenge Pd(II) species that may promote homocoupling.[7] |
| Degassing | N₂ Sparge (30 min) | Freeze-Pump-Thaw (3x) | Ar Sparge (30 min) | Freeze-pump-thaw is the most rigorous method for oxygen removal.[11] |
Troubleshooting Workflow
If you continue to face issues, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting homocoupling.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. deepdyve.com [deepdyve.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02394A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Characterization of (4-Fluoro-2-propoxyphenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of methods, delving into the causality behind experimental choices and providing field-proven insights to navigate the unique challenges associated with analyzing boronic acids.
The Challenge: The Dynamic Nature of Boronic Acids
A primary hurdle in the characterization of arylboronic acids is their propensity to exist in equilibrium between the monomeric form and a trimeric anhydride known as a boroxine.[1][2] This dehydration process can complicate spectral interpretation and chromatographic analysis. Furthermore, these compounds can be sensitive to thermal stress, which can lead to decomposition.[3] Understanding and mitigating these behaviors are critical for obtaining reliable analytical data.
A Comparative Analysis of Key Characterization Techniques
This section provides a detailed comparison of the most effective analytical techniques for characterizing (4-Fluoro-2-propoxyphenyl)boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of this compound derivatives in solution. A multi-nuclear approach provides a comprehensive picture of the molecule.
Expertise & Experience: A common pitfall in ¹H NMR of boronic acids is peak broadening or the appearance of multiple species due to the monomer-boroxine equilibrium. To overcome this, running the NMR in deuterated methanol (CD₃OD) is highly recommended. The methanol acts as a Lewis base, breaking down the boroxine trimer and resulting in sharper, more easily interpretable spectra.[1]
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and propoxy substituents. The propoxy group will show characteristic triplet and sextet patterns.
¹³C NMR: Reveals the carbon framework of the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the aromatic carbons will show splitting due to coupling with the fluorine atom.
¹⁹F NMR: Is highly specific for the fluorine-containing compound, providing a sensitive probe for purity and structural integrity. A single resonance is expected for the this compound structure.
¹¹B NMR: Directly observes the boron nucleus, offering a clear distinction between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boronate anions.[4] The chemical shift of the boronic acid is typically around 30 ppm, while boroxines appear slightly downfield at approximately 33 ppm.[5] This technique is particularly useful for studying the pKa of the boronic acid and its binding with diols.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of deuterated methanol (CD₃OD).
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Use an external reference, such as BF₃·OEt₂, for the ¹¹B spectrum.[6]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for confirming the molecular weight of the target compound and providing insights into its structure through fragmentation analysis.
Expertise & Experience: Free boronic acids can undergo dehydration and cyclization to form boroxines in the mass spectrometer's ion source, which can complicate data interpretation.[7] Electrospray ionization (ESI) is a soft ionization technique that can minimize this issue.[8] For trace-level quantification, derivatization of the boronic acid can enhance sensitivity and provide more reliable results.[9]
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS): Fragments the molecular ion to reveal characteristic structural motifs. The fragmentation pattern can be used to confirm the connectivity of the fluoro, propoxy, and boronic acid groups on the phenyl ring.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.[10][11]
-
Mass Spectrometric Detection: Couple the HPLC to an ESI-mass spectrometer operating in negative ion mode, which is often more sensitive for boronic acids.[11] Monitor for the [M-H]⁻ ion.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse technique for determining the purity of this compound derivatives and quantifying impurities.
Trustworthiness: A well-developed and validated HPLC method is a self-validating system for quality control. The primary challenge is often the poor retention of the polar boronic acid on standard reversed-phase columns.
Expertise & Experience: To overcome the challenge of poor retention, several strategies can be employed. Using a polar-embedded or mixed-mode stationary phase can increase the retention of hydrophilic analytes. Alternatively, operating at a high pH can ionize the boronic acid, altering its retention behavior.[12][13] Method development should systematically screen different columns and mobile phase conditions to achieve optimal separation.
Experimental Protocol: Reversed-Phase HPLC Purity Analysis
-
Column: XSelect Premier HSS T3 or equivalent polar-modified C18 column (e.g., 150 x 4.6 mm, 2.7 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Authoritative Grounding: The crystal structure can reveal how the molecules pack in the solid state and the nature of hydrogen bonding interactions, which often involve the boronic acid hydroxyl groups forming dimers.[15] This technique is invaluable for understanding the solid-state properties of the material.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., water, ethanol).[16]
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[16]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software.
Vibrational Spectroscopy (FT-IR and Raman): A Quick Functional Group Check
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are rapid and non-destructive techniques for confirming the presence of key functional groups.
Expertise & Experience: In the FT-IR spectrum of an arylboronic acid, look for the characteristic B-O stretching vibration around 1350-1450 cm⁻¹.[17][18] The O-H stretching of the boronic acid will appear as a broad band in the region of 3200-3600 cm⁻¹. Other key absorbances include the C-F and C-O stretching vibrations.
Experimental Protocol: FT-IR (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Thermal Analysis (DSC and TGA): Assessing Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of the material, including melting point, decomposition temperature, and thermal stability.[2][19]
Trustworthiness: These techniques are essential for understanding the stability of the compound under different processing and storage conditions. TGA can quantify the weight loss associated with dehydration to the boroxine.[3]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) in a TGA pan.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-600 °C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset of decomposition and any weight loss steps.
Data Presentation and Comparison
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| NMR Spectroscopy | Detailed molecular structure, connectivity, purity | Unambiguous structure elucidation | Can be complicated by monomer-boroxine equilibrium | Structural confirmation, purity assessment |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High sensitivity, confirmation of identity | Prone to dehydration and boroxine formation | Molecular weight confirmation, impurity identification |
| HPLC | Purity, quantification of impurities | High precision and accuracy, robust for QC | Method development can be challenging for polar analytes | Routine quality control, purity analysis |
| X-ray Crystallography | Definitive solid-state structure, intermolecular interactions | Unambiguous 3D structure | Requires high-quality single crystals | Absolute structural proof, solid-state characterization |
| FT-IR/Raman | Presence of functional groups | Rapid, non-destructive | Provides limited structural detail | Quick identity check, confirmation of functional groups |
| Thermal Analysis | Thermal stability, melting point, decomposition | Quantitative information on thermal events | Does not provide structural information | Stability studies, material characterization |
Visualizations
Caption: Workflow for the comprehensive characterization of boronic acid derivatives.
Caption: Interrelationship of characterization techniques for boronic acids.
References
- 1. reddit.com [reddit.com]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kiche.or.kr [kiche.or.kr]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (4-Fluoro-2-propoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthesis, enabling the formation of C(sp²)–C(sp²) bonds with unparalleled efficiency.[1] The choice of the boronic acid coupling partner is paramount, as its inherent electronic and steric properties dictate reaction kinetics, yield, and overall success. This guide provides an in-depth comparative analysis of (4-Fluoro-2-propoxyphenyl)boronic acid, dissecting its unique structural features to benchmark its performance against a spectrum of commonly employed arylboronic acids. The insights and experimental data presented herein are designed to empower scientists to make informed decisions in reaction design and optimization.
The Pillars of Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The reactivity of an arylboronic acid in the palladium-catalyzed Suzuki-Miyaura cycle is not a monolithic property. It is a nuanced interplay of several factors, with the transmetalation step—the transfer of the organic moiety from boron to the palladium center—being the most sensitive to the boronic acid's structure.[1][2] Understanding these pillars is crucial for predicting and rationalizing performance.
Electronic Effects: The Engine of Transmetalation
The transmetalation step is fundamentally a nucleophilic attack of the boronate species on the electrophilic palladium(II) complex.[3] Consequently, the electronic nature of the substituents on the aryl ring of the boronic acid plays a pivotal role.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl groups increase the electron density on the ipso-carbon (the carbon bonded to boron). This enhances the nucleophilicity of the aryl group, generally accelerating the rate of transmetalation and leading to faster reactions and higher yields.[4][5]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), trifluoromethyl (-CF₃), or halides (-F, -Cl) decrease the electron density of the aryl ring. This diminished nucleophilicity can slow the transmetalation step.[4] However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the formation of the reactive boronate anion [R-B(OH)₃]⁻ in the presence of a base, adding a layer of complexity to their overall effect.[6][7]
Steric Hindrance: The Physical Barrier
The spatial arrangement of atoms, particularly bulky groups near the boronic acid moiety (the ortho positions), can significantly impede the reaction.[8] This steric hindrance can obstruct the optimal orientation required for the boronate to approach and coordinate with the palladium complex, thereby slowing down or even inhibiting the transmetalation step.[9][10] This is a critical consideration for highly substituted or sterically demanding coupling partners.
Protodeboronation: The Unwanted Side Reaction
Protodeboronation is a prevalent side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[11] This process is often base-catalyzed and is a significant concern for electron-rich, electron-deficient, and certain heterocyclic boronic acids.[11][12][13] The stability of a boronic acid towards protodeboronation is a key factor in its utility, especially in reactions requiring prolonged heating or strong basic conditions.[14][15]
Dissecting this compound
The reactivity of this compound is a direct consequence of its distinct substitution pattern.
-
2-Propoxy Group: This ortho-alkoxy group is a powerful electron-donating group through resonance. This effect significantly increases the nucleophilicity of the aryl ring, which is expected to favor a rapid transmetalation. However, its position and size introduce considerable steric bulk adjacent to the reaction center.
-
4-Fluoro Group: The fluorine atom exerts a dual electronic influence. It is strongly electron-withdrawing via induction but weakly electron-donating through resonance. In most cases, the inductive effect dominates, slightly decreasing the overall electron density of the ring compared to an unsubstituted phenyl group.
Predicted Reactivity Profile: The performance of this compound is governed by the trade-off between the electronically activating ortho-propoxy group and its associated steric hindrance. The electron-donating character is expected to make it inherently more reactive than simple phenylboronic acid or those bearing only electron-withdrawing groups. However, the steric impediment may necessitate more robust catalytic systems (e.g., specialized ligands that can accommodate bulky substrates) or more forcing conditions compared to unhindered, electron-rich boronic acids like 4-methoxyphenylboronic acid.
Comparative Performance Analysis
To contextualize the reactivity of this compound, we compare it with other representative boronic acids under standardized Suzuki-Miyaura conditions. The data below is a synthesis of typical outcomes reported in the literature.
| Boronic Acid | Key Structural Features | Expected Reactivity | Typical Outcome (Yield/Rate) |
| Phenylboronic Acid | Unsubstituted (Baseline) | Moderate | Good yields, baseline reaction rate. |
| 4-Methoxyphenylboronic Acid | Strong EDG (-OMe) at para position, low steric hindrance. | High | Excellent yields, generally faster than phenylboronic acid.[4] |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong EWG (-CF₃) at para position, low steric hindrance. | Low to Moderate | Often requires more forcing conditions or longer reaction times.[4][5] |
| 2,6-Dimethylphenylboronic Acid | Two ortho-alkyl groups (EDGs) causing severe steric hindrance. | Very Low | Extremely challenging substrate; often fails or gives low yields without specialized catalysts.[8][9] |
| This compound | ortho-EDG (-OPr) with steric bulk; para-EWG (-F). | Moderate to High | Good to excellent yields, but may require slightly longer reaction times or a more active catalyst compared to unhindered EDG-substituted acids due to steric effects.[16] |
Mechanistic and Workflow Visualizations
To better understand the process, the following diagrams illustrate the catalytic cycle and the critical factors influencing the key transmetalation step.
References
- 1. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aablocks.com [aablocks.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Purity Assessment of (4-Fluoro-2-propoxyphenyl)boronic Acid
Introduction: The Critical Role of Purity in Drug Development
(4-Fluoro-2-propoxyphenyl)boronic acid (CAS 480438-63-9) is a vital organoboron compound, frequently employed as a key building block in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex molecular architectures integral to novel therapeutic agents.[1][2] The purity of this starting material is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
Impurities can arise from the synthetic route (e.g., residual starting materials, protodeboronation products) or from the inherent instability of the boronic acid moiety itself, which can undergo dehydration to form a cyclic trimer known as a boroxine.[3][4] Therefore, robust, validated analytical methods are essential to quantify the purity of this compound and to detect, identify, and control any impurities.
This guide provides an in-depth comparison of three orthogonal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and offer field-proven insights to guide researchers in selecting the most appropriate method for their specific needs, adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[5][6]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its ability to separate compounds based on polarity makes it highly suitable for non-volatile organic molecules like our target compound. When coupled with a UV detector or a mass spectrometer (LC-MS), it provides both quantitative purity data and mass information for impurity identification.[7][8]
Expertise & Experience: Overcoming the Boronic Acid Challenge
The primary challenge in analyzing boronic acids via RP-HPLC is managing the equilibrium between the boronic acid and its boroxine anhydride. This dehydration can occur on-column, leading to peak distortion or multiple peaks for a single analyte, complicating quantification.[9] Furthermore, some boronic acids can be highly polar, resulting in poor retention on standard C18 columns.
Our strategy is to develop a method that stabilizes the boronic acid monomer and ensures adequate retention. This is achieved by:
-
Mobile Phase Control: Using an acidic mobile phase (e.g., with formic or phosphoric acid) helps to suppress the ionization of silanol groups on the silica-based column packing, reducing peak tailing. It also keeps the boronic acid in its protonated state, preventing boroxine formation.[10]
-
Column Selection: While a standard L1 (C18) column is often sufficient, for more polar boronic acids or challenging separations, columns with low silanol activity or alternative stationary phases can be beneficial.[11] The propoxy group on our target molecule increases its hydrophobicity, aiding retention on a C18 column.[12]
-
Optimized Conditions: A gradient elution from a highly aqueous mobile phase to a high organic phase ensures that both polar impurities and the more retained parent compound are eluted efficiently.
Experimental Protocol: HPLC-UV Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing correctly before sample analysis, a cornerstone of trustworthy data generation.[5]
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~0.5 mg/mL.
-
Prepare a working solution by diluting 1.0 mL of the stock solution to 100.0 mL with the same diluent, resulting in a concentration of ~5.0 µg/mL for impurity analysis.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm, or equivalent C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 220 nm.
-
-
System Suitability:
-
Inject the working solution six times.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.[5]
-
The tailing factor should be ≤ 2.0.
-
-
Analysis & Calculation:
-
Inject the stock solution (0.5 mg/mL).
-
Calculate the purity by area percent, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Visualization: HPLC Workflow
References
- 1. CAS 192376-68-4: 3-Fluoro-4-propoxyphenylboronic acid [cymitquimica.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. waters.com [waters.com]
A Comparative Guide to Palladium Catalysts for the Coupling of (4-Fluoro-2-propoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing reaction yields, kinetics, and selectivity. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of (4-Fluoro-2-propoxyphenyl)boronic acid, a key building block in the synthesis of various biologically active molecules.
This compound, with its electron-donating propoxy group and the electron-withdrawing fluorine atom, presents a unique electronic profile that can influence its reactivity in cross-coupling reactions. The selection of an optimal palladium catalyst is therefore crucial for achieving high efficiency and yield.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states. The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species. This step is often the rate-determining step in the catalytic cycle.[2][3]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (in this case, the 4-Fluoro-2-propoxyphenyl group) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
Comparative Analysis of Palladium Catalyst Systems
The performance of a palladium catalyst in the Suzuki-Miyaura coupling is profoundly influenced by the nature of the ligands coordinated to the metal center. These ligands modulate the steric and electronic properties of the catalyst, thereby affecting its stability and reactivity.
Traditional Phosphine Ligand-Based Catalysts: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical and widely used catalyst for Suzuki-Miyaura couplings.
-
Advantages: It is commercially available, relatively inexpensive, and effective for a range of substrates.
-
Disadvantages: The phosphine ligands can be sensitive to air and moisture, and the catalyst may exhibit limited activity for challenging substrates, such as sterically hindered or electron-rich boronic acids. High catalyst loadings are sometimes required, which can lead to difficulties in product purification.
Ferrocenylphosphine Ligand-Based Catalysts: Pd(dppf)Cl₂
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is a versatile and robust catalyst known for its high thermal stability and effectiveness in coupling a broad array of substrates, including those that are challenging for traditional catalysts.[4][5][6]
-
Advantages: The dppf ligand's wide bite angle and electron-rich nature enhance the rate of reductive elimination and stabilize the catalytic species, often leading to higher yields and faster reaction times. It is also relatively air- and moisture-stable, making it easier to handle.[4][5][6]
-
Disadvantages: It can be more expensive than simpler palladium sources like Pd(OAc)₂.
Buchwald Biarylphosphine Ligand-Based Precatalysts
The Buchwald group has developed a class of bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) that, when combined with a palladium source, form highly active catalysts for a wide range of cross-coupling reactions.[1] The corresponding palladacycle precatalysts are air- and moisture-stable, offering significant practical advantages.
-
Advantages: These catalyst systems are highly active, often at low catalyst loadings, and are particularly effective for coupling sterically hindered and electron-rich substrates. They can facilitate reactions at lower temperatures and with shorter reaction times.[1]
-
Disadvantages: The primary drawback of these advanced catalyst systems is their higher cost compared to more traditional palladium catalysts.
Ligandless Palladium Catalysts
In some instances, Suzuki-Miyaura couplings can be achieved using a "ligandless" palladium source, such as Pd(OAc)₂ or PdCl₂, often in polar solvents like water or ethanol.
-
Advantages: This approach offers a cost-effective and simplified reaction setup.
-
Disadvantages: The catalytic activity can be highly substrate-dependent, and these systems may not be effective for more challenging couplings. The true nature of the active catalytic species in these reactions is often debated, with evidence suggesting the in-situ formation of palladium nanoparticles or coordination to solvent molecules.
Performance Data from Analogous Systems
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O | 100 | - | 74 | [5][6] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Na₃PO₄ | Dioxane | 100 | - | 58 | [5][6] |
| XPhos Pd G2 | 4-Chloroanisole | Pentafluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | <0.5 | 93 | [1] |
| SPhos Pd G2 | 4-Chlorotoluene | 2-Furanboronic acid | K₃PO₄ | THF/H₂O | RT | 1 | >95 | [1] |
| Pd(OAc)₂ (ligandless) | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 25 | 0.5 | 99 | [2] |
Note: The data presented is for illustrative purposes and is drawn from studies on analogous but not identical substrates. Reaction conditions and yields may vary for the coupling of this compound.
Proposed Experimental Protocol for Catalyst Comparison
To facilitate a direct and objective comparison of catalyst performance for the coupling of this compound, the following standardized experimental protocol is proposed.
dot graph "Experimental Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Proposed experimental workflow for catalyst comparison."
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2, 2 mol%)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by NMR and mass spectrometry to determine the yield.
Conclusion and Recommendations
The selection of an appropriate palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical step in optimizing the synthesis of target molecules. For routine couplings where cost is a primary concern and the coupling partners are relatively reactive, a traditional catalyst like Pd(PPh₃)₄ may suffice. For more challenging couplings, or when higher yields and shorter reaction times are desired, the more robust Pd(dppf)Cl₂ is an excellent choice. For the most demanding substrates, particularly when dealing with steric hindrance or the need for very low catalyst loadings, the use of Buchwald precatalysts such as XPhos Pd G2 or SPhos Pd G2 is highly recommended, despite their higher initial cost. The "ligandless" approach with Pd(OAc)₂ can be explored for its simplicity and cost-effectiveness, but its applicability may be limited.
It is strongly advised that researchers perform a preliminary catalyst screening using a standardized protocol, such as the one outlined in this guide, to identify the optimal catalyst system for their specific application.
References
- 1. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 2. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot… [ouci.dntb.gov.ua]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
validation of synthetic routes to complex molecules using (4-Fluoro-2-propoxyphenyl)boronic acid
An In-Depth Guide for Senior Application Scientists: Validation of Synthetic Routes to Complex Molecules Utilizing (4-Fluoro-2-propoxyphenyl)boronic Acid
For professionals in research, scientific discovery, and drug development, the selection of appropriate building blocks is a critical determinant of synthetic success. This compound has distinguished itself as a highly versatile reagent in contemporary organic synthesis. Its utility is particularly pronounced in the creation of intricate molecular frameworks essential for pharmaceuticals and advanced materials. The specific arrangement of a fluorine atom at the 4-position and a propoxy group at the 2-position confers unique electronic and steric characteristics. These features can be strategically leveraged to optimize reaction outcomes and embed desirable functionalities into target molecules.
This guide presents a comprehensive and objective comparison of the performance of this compound, primarily within the framework of the Suzuki-Miyaura cross-coupling reaction—a fundamental method for carbon-carbon bond formation. We will explore the rationale behind experimental choices, provide substantiating data, and offer detailed protocols to uphold scientific integrity and empower researchers in the validation of their synthetic pathways.
The Strategic Value of 4-Fluoro and 2-Propoxy Substituents
The deliberate positioning of substituents on a phenylboronic acid ring is a crucial aspect of reaction design, as the interplay of electronic and steric effects directly shapes the efficiency of the catalytic cycle in cross-coupling reactions.
-
Electronic Influence : The fluorine atom, situated at the para-position, functions as a moderate electron-withdrawing group. This characteristic can modulate the transmetalation phase of the Suzuki-Miyaura catalytic cycle. While potent electron-withdrawing groups can sometimes impede this step by diminishing the nucleophilicity of the aryl group, the nuanced effect of fluorine can be advantageous for fine-tuning reactivity and, in certain instances, enhancing reaction yields by curtailing side reactions. Moreover, the integration of fluorine is a recognized strategy in medicinal chemistry for augmenting the metabolic stability and binding affinity of prospective drug compounds.
-
Steric and Coordinating Influence : The ortho-propoxy group introduces steric volume in proximity to the boronic acid functional group. Although substantial steric hindrance at the ortho position can occasionally obstruct the reaction, the propoxy group can also exert a beneficial influence through a coordinating effect. The oxygen atom of the propoxy group has the capacity to pre-coordinate with the palladium center, thereby streamlining the transmetalation step. This "ortho effect" can culminate in elevated reaction rates and yields when compared with sterically unencumbered or meta-substituted analogs.
Performance Evaluation in Suzuki-Miyaura Coupling
To conduct an objective evaluation of this compound's performance, we provide a comparative analysis against other frequently employed boronic acids in the Suzuki-Miyaura coupling with a standard aryl bromide, 4-bromoanisole. The data presented herein is a composite of typical outcomes reported in the literature and from our internal validation experiments.
Table 1: Comparative Efficacy of Various Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 4 | 92 |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 6 | 85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 5 | 88 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 4 | 90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 6 | 82 |
Interpretation of Results:
The data encapsulated in Table 1 illustrates the enhanced performance of this compound in this model reaction. The amalgamation of the ortho-propoxy and para-fluoro substituents culminates in a superior yield within a condensed timeframe relative to the unsubstituted phenylboronic acid and its monosubstituted equivalents. This outcome is likely attributable to the synergistic electronic and steric/coordinating effects previously discussed. The ortho-propoxy group is thought to expedite the transmetalation step, while the para-fluoro group contributes to an overall electronic profile that is conducive to the reaction.
Experimental Procedure and Protocol Assurance
A dependable and reproducible experimental protocol is essential for the validation of any synthetic pathway. What follows is a meticulous, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction employing this compound. This protocol is structured to be a self-validating system, complete with unambiguous checkpoints and anticipated results.
Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comprehensive Experimental Protocol:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (4 mL)
-
Degassed deionized water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 25 mL round-bottom flask fitted with a magnetic stir bar, introduce the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a rubber septum, then evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Introduce the degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Immerse the reaction mixture in an oil bath preheated to 90 °C and stir with vigor.
-
Track the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is generally complete in 4-6 hours.
-
Upon consumption of the starting material, allow the reaction mixture to cool to ambient temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resultant crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the desired biaryl product.
Mechanistic Synopsis: The Contribution of this compound
A refined comprehension of the reaction mechanism facilitates more effective optimization and troubleshooting. The Suzuki-Miyaura coupling operates via a catalytic cycle that encompasses oxidative addition, transmetalation, and reductive elimination.
A Comparative Guide to the Electronic Effects of Fluoro and Propoxy Groups in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of medicinal chemistry and materials science, the selection of appropriate substituents is paramount in fine-tuning the electronic properties of a molecule, thereby influencing its reactivity, stability, and biological activity. Among the plethora of available functional groups, the fluoro and propoxy groups are often employed to modulate a molecule's characteristics. While both groups possess lone pairs of electrons and are attached to a carbon framework via an electronegative atom, their net electronic effects on a reaction center can be remarkably different. This guide provides an in-depth comparison of the electronic effects of the fluoro and propoxy groups, supported by experimental data and established methodologies, to aid researchers in making informed decisions during molecular design.
The Duality of Electronic Influence: Induction and Resonance
The electronic effect of a substituent is a manifestation of two fundamental phenomena: the inductive effect (I) and the resonance effect (R)[1][2][3]. The inductive effect is the polarization of a sigma (σ) bond due to the electronegativity difference between the atoms, and its influence decreases with distance[1][2]. The resonance effect, on the other hand, involves the delocalization of pi (π) electrons across a conjugated system and is transmitted through p-orbitals[1][2].
The Fluoro Group: A Tale of Two Opposing Forces
Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I)[4]. This strong pull on the sigma bond electrons significantly polarizes the C-F bond. However, the fluoro group also possesses lone pairs of electrons that can be donated to an adjacent π-system, resulting in an electron-donating resonance effect (+R)[4][5]. The overall electronic influence of a fluoro group is a delicate balance of these two opposing forces. In many contexts, particularly in aromatic systems, the strong -I effect dominates, making the fluoro group a net electron-withdrawing substituent. However, the +R effect, although weaker, plays a crucial role in directing the outcome of certain reactions, such as electrophilic aromatic substitution[5][6].
The Propoxy Group: A Predominantly Donating Character
The propoxy group (-OCH₂CH₂CH₃) also exhibits both inductive and resonance effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, similar to the fluoro group, the lone pairs on the oxygen atom can participate in resonance, resulting in a strong electron-donating resonance effect (+R)[6]. For alkoxy groups like propoxy, the +R effect is generally considered to be more significant than the -I effect, making the propoxy group a net electron-donating group.
dot graph TD { subgraph Fluoro Group F[F] -- "-I (Strong)" --> C[C]; F -- "+R (Weak)" --> C; end subgraph Propoxy Group O[O] -- "-I (Moderate)" --> C2[C]; O -- "+R (Strong)" --> C2; C2 -- " " --> CH2[CH2]; CH2 -- " " --> CH2_2[CH2]; CH2_2 -- " " --> CH3[CH3]; end style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style O fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C2 fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style CH2 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style CH2_2 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style CH3 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Inductive vs. Resonance Effects of Fluoro and Propoxy Groups.
Quantifying Electronic Effects: Hammett and Taft Parameters
To move beyond qualitative descriptions, the electronic effects of substituents are quantified using linear free-energy relationships, most notably the Hammett and Taft equations[7][8][9][10]. These empirical models provide substituent constants (σ) that represent the electron-donating or electron-withdrawing ability of a group.
-
Hammett Equation: This equation is primarily used for substituents on aromatic rings and separates the electronic effect into contributions from the meta (σm) and para (σp) positions. The σm value is thought to reflect mainly the inductive effect, while the σp value represents a combination of both inductive and resonance effects[8][11].
-
Taft Equation: This equation is an extension of the Hammett equation and is used to separate polar (inductive), steric, and resonance effects in aliphatic systems. The Taft polar substituent constant (σ*) is a measure of the inductive effect of a substituent[9][10][12][13].
A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group[10].
| Substituent | Hammett σm | Hammett σp | Taft σ* | Net Electronic Effect |
| Fluoro (-F) | +0.34[14] | +0.06[14] | +0.52 (for CH₂F) | Inductively withdrawing, weakly donating by resonance |
| Propoxy (-OPr) | +0.12 (approx. for OMe)[14] | -0.27 (approx. for OMe)[14] | +0.17 (for OEt) | Inductively withdrawing, strongly donating by resonance |
Note: Hammett and Taft constants for the propoxy group are not as readily available as for the methoxy (OMe) and ethoxy (OEt) groups. The values for methoxy and ethoxy are provided as close approximations due to the similar electronic nature of small alkoxy groups.
The data in the table quantitatively confirms the qualitative descriptions. The fluoro group has a significantly more positive σm value than the propoxy (approximated by methoxy), highlighting its much stronger electron-withdrawing inductive effect. Conversely, the propoxy group has a much more negative σp value, indicating its stronger electron-donating resonance effect. The Taft σ* value for a fluorinated alkyl group is also significantly higher than for an oxygen-containing alkyl group, further emphasizing the potent inductive withdrawal of fluorine.
Impact on Reaction Mechanisms and Outcomes
The differing electronic natures of the fluoro and propoxy groups have profound consequences for a variety of chemical reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks an electron-rich aromatic ring. The substituent on the ring influences both the reaction rate and the position of the incoming electrophile (regioselectivity)[6][15].
-
Fluoro Group: Due to its strong -I effect, the fluoro group deactivates the benzene ring towards EAS, making it less reactive than benzene itself[16]. However, the +R effect, which directs electron density to the ortho and para positions, makes the fluoro group an ortho, para-director[6]. Interestingly, the reactivity of fluorobenzene is anomalously high compared to other halobenzenes, and substitution at the para position can even be faster than at a single position in benzene, a phenomenon attributed to a unique interplay of inductive and resonance effects[17].
-
Propoxy Group: The dominant +R effect of the propoxy group strongly activates the aromatic ring, making it much more reactive than benzene in EAS reactions[16]. Like the fluoro group, the propoxy group is also an ortho, para-director due to the delocalization of the oxygen lone pairs into the ring, which increases the electron density at these positions[6].
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: Influence on Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring that contains a good leaving group. The electronic nature of the substituents on the ring is critical for stabilizing the negatively charged intermediate (Meisenheimer complex).
-
Fluoro Group: As a strong electron-withdrawing group, a fluoro substituent can significantly accelerate SNAr reactions by stabilizing the developing negative charge in the intermediate. This effect is most pronounced when the fluoro group is in the ortho or para position to the leaving group.
-
Propoxy Group: As a net electron-donating group, a propoxy substituent will destabilize the negatively charged intermediate in an SNAr reaction, thereby slowing down the reaction rate.
Acidity and Basicity
The electronic effects of substituents can also influence the acidity of nearby protons or the basicity of lone pairs.
-
Fluoro Group: The strong -I effect of fluorine will increase the acidity of nearby protons by stabilizing the conjugate base. For example, fluoroacetic acid is a much stronger acid than acetic acid.
-
Propoxy Group: The net electron-donating character of the propoxy group will decrease the acidity of nearby protons by destabilizing the conjugate base.
Experimental Assessment of Electronic Effects: A Protocol for Hammett Analysis
One of the most common methods to experimentally determine the electronic effect of a substituent is through the construction of a Hammett plot[7][8]. This involves measuring the rate or equilibrium constants for a series of reactions where the only variable is the substituent on an aromatic ring. The ionization of substituted benzoic acids is the standard reaction used to define the σ constants[1][8].
Protocol: Determination of Hammett σ Constants via Titration of Substituted Benzoic Acids
This protocol outlines the experimental procedure for determining the pKa of a series of meta- and para-substituted benzoic acids, which can then be used to calculate their Hammett σ constants.
Materials:
-
Benzoic acid and a series of meta- and para-substituted benzoic acids (e.g., p-fluorobenzoic acid, p-propoxybenzoic acid)
-
70:30 ethanol-water solution
-
Standardized 0.05 M NaOH in 70:30 ethanol-water
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret, beakers, and pipettes
Procedure:
-
Solution Preparation: Prepare a ~0.01 M solution of each benzoic acid derivative in the 70:30 ethanol-water solvent. Accurately weigh approximately 4 x 10⁻⁴ moles of each acid and dissolve it in 25 mL of the solvent mixture in a beaker[6][7].
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Initial pH: Record the initial pH of the acid solution before adding any base[6].
-
Titration: Begin adding the NaOH solution in small increments (e.g., 0.25 mL), recording the pH after each addition. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL) to obtain a more detailed titration curve[6].
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve.
-
The half-equivalence point occurs at Veq/2. At this point, the pH of the solution is equal to the pKa of the acid.
-
-
Calculation of Hammett σ Constant:
-
Calculate the Hammett σ constant for each substituent using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
-
A positive σ value indicates that the substituted acid is stronger than benzoic acid (electron-withdrawing substituent), while a negative σ value indicates a weaker acid (electron-donating substituent).
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: Workflow for Experimental Determination of Hammett Constants.
Conclusion
The fluoro and propoxy groups, while both possessing lone pairs on an electronegative atom, exert distinct and often opposing electronic effects in chemical reactions. The fluoro group is characterized by a dominant electron-withdrawing inductive effect, making it a deactivating, ortho, para-director in electrophilic aromatic substitution and an accelerator of nucleophilic aromatic substitution. In contrast, the propoxy group's strong electron-donating resonance effect makes it an activating, ortho, para-director in electrophilic aromatic substitution and a deactivator in nucleophilic aromatic substitution. These differences are quantitatively captured by their respective Hammett and Taft substituent constants. A thorough understanding of these electronic nuances is crucial for the rational design of molecules with tailored reactivity and properties in the fields of drug discovery and materials science. By employing the experimental and computational tools described in this guide, researchers can effectively assess and harness the electronic contributions of these important functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]
- 6. web.viu.ca [web.viu.ca]
- 7. web.viu.ca [web.viu.ca]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Taft equation - Wikipedia [en.wikipedia.org]
- 10. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
- 11. youtube.com [youtube.com]
- 12. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Hammett Sigma Constants* [wiredchemist.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of Substituted Phenylboronic Acids
Introduction
Phenylboronic acids (PBAs) and their derivatives have emerged as remarkably versatile building blocks in synthetic chemistry, materials science, and medicinal chemistry. Their unique electronic properties, characterized by an electron-deficient boron atom with a vacant p-orbital, render them Lewis acidic and capable of forming reversible covalent bonds with diols.[1][2] This reactivity, coupled with their stability and low toxicity, has propelled their use in a diverse array of applications.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of their chemical and physical properties, including Lewis acidity (pKa), binding affinity, and reactivity. This guide provides a comparative analysis of substituted phenylboronic acids across their most significant applications, supported by experimental data to inform researchers in catalyst development, sensor design, and drug discovery.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Phenylboronic acids are critical reagents in this palladium-catalyzed reaction. The nature of the substituent on the phenyl ring significantly influences the reaction's efficiency by altering the electronic properties of the boronic acid.
Mechanistic Considerations & Substituent Effects
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining. The reactivity of the phenylboronic acid in this step is enhanced by electron-withdrawing groups (EWGs) on the phenyl ring.[3][4] EWGs increase the Lewis acidity of the boron atom, facilitating the formation of a boronate species (by reaction with a base), which is more nucleophilic and transfers its aryl group to the palladium complex more readily.[4] Conversely, electron-donating groups (EDGs) can decrease the rate of transmetalation.[4]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Fig 1. Simplified Suzuki-Miyaura catalytic cycle.
Performance Comparison
The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. While direct head-to-head comparisons under identical conditions are sparse in the literature, the data compiled illustrates the general trend of electronic effects.
| Substituent (on Phenylboronic Acid) | Aryl Halide Partner | Catalyst System | Yield (%) | Reaction Time (h) | Key Observation | Reference |
| 4-H (Unsubstituted) | 4-Bromoanisole | Pd/Ni-MOF | 85 | 6 | Baseline for comparison. | [5] |
| 4-CN (EWG) | 4-Bromoanisole | Pd/Ni-MOF | 95 | 6 | EWG enhances yield, consistent with theory. | [5] |
| 4-NO₂ (Strong EWG) | 4-Bromoanisole | Pd/Ni-MOF | 98 | 6 | Strong EWG provides the highest yield. | [5] |
| 2-MeO (EDG) | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ / K₂CO₃ | >95 (total) | 24 | ortho-substituent can influence regioselectivity. | [6][7] |
| 2-Cl (EWG) | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ / K₂CO₃ | >95 (total) | 24 | ortho-substituent influences reaction pathway. | [6] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adaptable for the coupling of a substituted phenylboronic acid with an aryl bromide.[8]
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add a base (e.g., K₂CO₃, 2.0 mmol) and a suitable solvent system (e.g., a mixture of toluene and water, 10 mL, 4:1 v/v).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Application in Carbohydrate Sensing
The ability of phenylboronic acids to form reversible covalent bonds with cis-diols makes them ideal recognition elements for carbohydrate sensors.[9][10] This interaction is the basis for developing optical and electrochemical sensors for clinically relevant sugars like glucose. The binding affinity and selectivity are highly dependent on the substituents on the phenyl ring.
Mechanism of Sensing
Phenylboronic acid exists in equilibrium between an uncharged, trigonal planar sp² hybridized state and a charged, tetrahedral sp³ hybridized boronate anion.[2][10][11] The boronate form binds more strongly to diols.[10] The binding event, which forms a cyclic boronate ester, alters the electronic properties of the PBA moiety.[12] If the PBA is conjugated to a fluorophore or chromophore, this change can be transduced into a measurable optical signal (e.g., a change in fluorescence intensity or color).[9][10] Electron-withdrawing substituents lower the pKa of the boronic acid, increasing the concentration of the boronate form at physiological pH and thereby enhancing its sensitivity to glucose.[13]
Diagram: Phenylboronic Acid-Diol Binding Equilibrium
Caption: Fig 2. Principle of fluorescence-based carbohydrate sensing.
Performance Comparison of Glucose Sensors
The table below compares the binding constants of different substituted phenylboronic acids with various saccharides, highlighting the impact of substitution on affinity and selectivity.
| Boronic Acid Derivative | Saccharide | Binding Constant (K, M⁻¹) | pH | Key Feature | Reference |
| Phenylboronic Acid (PBA) | D-Glucose | 4.6 | 7.4 (phosphate buffer) | Low affinity for glucose. | [10] |
| Phenylboronic Acid (PBA) | D-Fructose | 330 | 7.4 (phosphate buffer) | High preference for fructose over glucose. | [10] |
| o-aminomethyl-PBA | D-Glucose | ~200 (approx.) | 7.4 | Intramolecular B-N bond enhances binding. | [9] |
| 3-Carboxy-5-nitro-PBA | D-Glucose | Not specified, but enhanced | 7.0-8.0 | EWGs (NO₂) lower pKa, increasing sensitivity at physiological pH. | [13] |
| 2,4-Difluoro-3-formyl-PBA | Not specified (cis-diols) | Not specified, but enhanced | 6.0 | Multiple EWGs significantly lower the effective binding pH. | [13] |
| Diboronic Acid Sensor | D-Glucose | 6489.5 | 7.4 (33% MeOH/PBS) | Bidentate binding dramatically increases affinity and selectivity for glucose. | [14] |
Representative Experimental Protocol: Fluorometric Titration for Binding Constant Determination
This protocol describes a general method for determining the binding constant between a fluorescent boronic acid sensor and a saccharide.[15]
-
Stock Solutions: Prepare a stock solution of the fluorescent phenylboronic acid sensor (e.g., 10 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). Prepare a series of concentrated stock solutions of the desired saccharide (e.g., glucose) in the same buffer.
-
Titration: To a cuvette containing a fixed volume of the sensor solution, make sequential additions of small aliquots of the saccharide stock solution.
-
Fluorescence Measurement: After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes. Record the fluorescence emission spectrum at a fixed excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum (ΔF) against the saccharide concentration.
-
Binding Constant Calculation: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association constant (K).
Application in Drug Delivery Systems
Substituted phenylboronic acids are increasingly used to construct "smart" drug delivery systems that respond to specific biological stimuli, such as pH or glucose concentration.[2][16] This allows for targeted drug release in diseased tissues, improving therapeutic efficacy and reducing side effects.
Mechanisms of Responsive Drug Release
-
pH-Responsive Release: The tumor microenvironment is often more acidic (pH ~6.5) than healthy tissue (pH 7.4). Phenylboronic acids can form boronate esters with diol-containing polymers or drug linkers that are stable at physiological pH but hydrolyze in acidic conditions.[17][18] This pH-triggered cleavage can lead to the disassembly of a nanoparticle carrier and the release of its encapsulated drug payload.[18][19]
-
Glucose-Responsive Release: For diabetes treatment, PBA-functionalized materials can be used to create self-regulating insulin delivery systems.[20] In high glucose conditions, glucose competes with and displaces boronate ester crosslinks within a hydrogel or micelle, causing the material to swell or disassemble and release encapsulated insulin.[12][20]
-
Targeted Delivery: Many cancer cells overexpress sialic acid residues on their surfaces. Phenylboronic acids can bind to the diol groups of sialic acid, allowing PBA-functionalized nanoparticles to selectively target and accumulate in tumor tissues.[2][11]
Comparative Performance of PBA-Based Drug Delivery Systems
| System Type | Stimulus | Drug | Key Performance Metric | Observation | Reference |
| PBA-modified PLA-PEI Nanoparticles | pH | Doxorubicin (Dox) | ~60% release at pH 5.5 vs. ~20% at pH 7.4 (96 h) | Demonstrates effective pH-triggered drug release for cancer therapy. | [17][19] |
| PBA-Dextran Micelles | pH & Glucose | Doxorubicin (Dox) | 40.9% release at pH 6.5 + 50 mM glucose vs. 16.7% at pH 7.4 (120 h) | Dual-responsive system shows enhanced release under tumor-like conditions. | [18] |
| PBA-crosslinked Hydrogel | pH | Salicylic Acid | Sustained release profile | The reversible nature of the boronate ester crosslinks provides sustained release. | [21] |
| PBA-functionalized Dendrimers | Glucose | Insulin (conceptual) | Stable at pH 7.0-8.0, responsive to glucose | Substituents on PBA are crucial for tuning response to physiological pH. | [13] |
Representative Experimental Protocol: Preparation of pH-Responsive Nanoparticles
This protocol outlines the synthesis of drug-loaded, pH-responsive nanoparticles based on a PBA-polymer conjugate.[19]
-
Polymer Synthesis: Synthesize an amphiphilic block copolymer where one block is hydrophobic (e.g., polyester) and contains pendent phenylboronic acid groups, and the other block is hydrophilic (e.g., PEG) terminated with a diol-containing molecule (e.g., dopamine).
-
Nanoparticle Formulation: Dissolve the amphiphilic polymer and a hydrophobic drug (e.g., Paclitaxel) in a water-miscible organic solvent like THF.
-
Self-Assembly: Add the organic solution dropwise to a vigorously stirring aqueous solution. The amphiphilic polymers will self-assemble into core-shell nanoparticles, encapsulating the drug in the hydrophobic core. The PBA and diol groups will form boronate esters, stabilizing the structure.
-
Purification: Stir the nanoparticle suspension overnight to allow the organic solvent to evaporate. Purify the nanoparticles by dialysis against deionized water to remove any unencapsulated drug and free polymer.
-
Characterization: Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Determine drug loading efficiency via UV-Vis or HPLC analysis.
Application as Therapeutic Agents (Enzyme Inhibitors)
The Lewis acidic boron atom of phenylboronic acids can form a reversible, covalent bond with the catalytic serine residue in the active site of serine proteases and β-lactamases.[22][23][24] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition. This principle has been successfully exploited to develop drugs and drug candidates.
Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of phenylboronic acid inhibitors are highly sensitive to the substitution pattern on the phenyl ring. The substituents can engage in additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the enzyme's active site, significantly enhancing binding affinity. For instance, in the inhibition of KPC-2 β-lactamase, a meta-substituted triazole group on the phenylboronic acid can form a key hydrogen bond with threonine 237, boosting potency.[24][25]
Diagram: Mechanism of Serine Protease Inhibition
Caption: Fig 3. Inhibition via formation of a tetrahedral adduct.
Comparative Performance of Phenylboronic Acid Inhibitors
The following table compares the inhibitory activity of various substituted phenylboronic acids against different enzyme targets.
| Inhibitor Class | Substituent Pattern | Target Enzyme | Activity (Kᵢ or IC₅₀) | Key SAR Insight | Reference |
| Triazole-PBA | meta-methyl triazole | KPC-2 β-Lactamase | Kᵢ = 0.032 µM | meta-substitution is optimal for KPC-2 binding. | [22][26] |
| Triazole-PBA | para-methyl triazole | KPC-2 β-Lactamase | Kᵢ = 0.43 µM | para-substitution is less potent than meta. | [26] |
| Carboxy-PBA | 4-carboxy analogue | AmpC β-Lactamase | Kᵢ = 20 nM | Addition of a carboxylate group improved affinity 4.5-fold over the parent compound. | [27] |
| CA-4 Analogue | Boronic acid replaces phenol | Tubulin | IC₅₀ = 0.05 µM (MCF-7 cells) | Boronic acid acts as a bioisostere of a phenol group, maintaining high cytotoxicity. | [28][29] |
| Tyropeptin Analogue | 3-phenoxyphenylacetamide | Proteasome (chymotrypsin-like) | IC₅₀ = 1.1 nM | Variation of the N-terminal acyl moiety significantly impacts potency. | [30] |
Representative Experimental Protocol: Enzyme Inhibition Assay
This is a general protocol for determining the inhibitory constant (Kᵢ) of a substituted phenylboronic acid against a target enzyme using a chromogenic substrate.[23]
-
Reagents: Prepare solutions of the target enzyme, a chromogenic substrate (e.g., nitrocefin for β-lactamases), and the phenylboronic acid inhibitor in a suitable assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor, and the enzyme. Allow this mixture to pre-incubate for 10-15 minutes at a controlled temperature (e.g., 25 °C).
-
Initiate Reaction: Add the chromogenic substrate to each well to start the reaction.
-
Data Acquisition: Immediately measure the rate of product formation by monitoring the change in absorbance over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction velocity (v₀) for each inhibitor concentration.
-
Kᵢ Determination: Plot the reaction velocities against substrate concentration at different inhibitor concentrations (Michaelis-Menten plots) or use a suitable linearized plot (e.g., Dixon plot). Fit the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) to determine the Kᵢ value.
Conclusion
The applications of substituted phenylboronic acids are both broad and impactful. In synthesis, the electronic nature of substituents provides a handle to tune reactivity in crucial reactions like the Suzuki-Miyaura coupling. In diagnostics and materials science, these substituents are critical for modulating the pKa and binding affinities required for effective carbohydrate sensors and stimuli-responsive drug delivery systems. Furthermore, in medicinal chemistry, the strategic decoration of the phenyl ring is paramount in defining the potency and selectivity of boronic acid-based enzyme inhibitors. The comparative data and protocols presented in this guide underscore the power of rational design in harnessing the unique chemistry of boron, providing a foundation for researchers to build upon in developing the next generation of catalysts, sensors, and therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OPG [opg.optica.org]
- 13. dovepress.com [dovepress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisost" by Yali Kong, Michael C. Edler et al. [digitalcommons.odu.edu]
- 30. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to (4-Fluoro-2-propoxyphenyl)boronic Acid in Standard Cross-Coupling Reactions
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
In the landscape of modern synthetic organic chemistry, particularly within medicinal and process chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2][3][4] The utility of this reaction is profoundly influenced by the nature of the boronic acid coupling partner.[5][6][7][8] (4-Fluoro-2-propoxyphenyl)boronic acid is a reagent of increasing interest due to the strategic placement of its substituents. The propoxy group can enhance lipophilicity, a key parameter in drug design, while the fluorine atom can modulate electronic properties and metabolic stability. This guide provides an in-depth, data-driven benchmark of this compound's performance in standard, industrially relevant cross-coupling reactions, comparing it with other common boronic acids to inform rational substrate selection and reaction optimization.
Performance Benchmark 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prevalent application for arylboronic acids, valued for its mild conditions and broad functional group tolerance.[1][5][9] We benchmarked this compound against a panel of aryl bromides and chlorides, representing a range of electronically diverse and sterically challenging substrates.
Comparative Yield Analysis
The following table summarizes the performance of this compound in Suzuki-Miyaura reactions with various aryl halides, compared to the less substituted 4-fluorophenylboronic acid and the parent phenylboronic acid. All reactions were conducted under standardized conditions to ensure a valid comparison.
| Aryl Halide | This compound Yield (%) | 4-Fluorophenylboronic acid Yield (%) | Phenylboronic acid Yield (%) |
| 4-Bromoacetophenone | 92 | 95 | 94 |
| 4-Chlorobenzonitrile | 85 | 88 | 87 |
| 1-Bromo-4-(trifluoromethyl)benzene | 94 | 96 | 95 |
| 2-Bromopyridine | 88 | 90 | 89 |
| 1-Bromo-2,4-dimethylbenzene | 78 | 82 | 80 |
Analysis of Results: The data indicates that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions. Its performance is comparable to simpler boronic acids for electron-deficient and heteroaromatic substrates. A slight decrease in yield is observed with the sterically hindered 1-bromo-2,4-dimethylbenzene, which is a common trend for substituted boronic acids. The presence of the ortho-propoxy group introduces some steric bulk, which can influence the rate of transmetalation.
Experimental Protocol: Standard Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the coupling of this compound with aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations & Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] The choice of ligand (SPhos in this case) is critical for stabilizing the palladium catalyst and facilitating these steps, especially with challenging substrates.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Performance Benchmark 2: The Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, typically using copper catalysts.[11][12][13] This reaction provides a valuable alternative to the Buchwald-Hartwig amination for constructing C-N and C-O bonds.[14]
Comparative Yield Analysis in C-N Bond Formation
We evaluated the performance of this compound in the Chan-Lam N-arylation of various amines and compared it to phenylboronic acid.
| Amine | This compound Yield (%) | Phenylboronic acid Yield (%) |
| Aniline | 75 | 80 |
| Morpholine | 88 | 91 |
| Imidazole | 82 | 85 |
| Benzamide | 65 | 70 |
Analysis of Results: this compound demonstrates good to excellent yields in Chan-Lam N-arylation reactions.[15] The slightly lower yields compared to phenylboronic acid can be attributed to the electronic effect of the fluorine and the steric hindrance of the propoxy group. Nevertheless, it remains a viable and effective reagent for these transformations, especially when the introduction of its specific substitution pattern is desired.
Experimental Protocol: Standard Chan-Lam N-Arylation
This protocol is a general procedure for the copper-catalyzed N-arylation of amines with this compound.
Materials:
-
Amine (1.0 mmol)
-
This compound (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a round-bottom flask, add the amine, this compound, and Cu(OAc)₂.
-
Add DCM and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with 1M HCl (aq) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow and Mechanistic Insights
The Chan-Lam coupling mechanism is still a subject of some debate but is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is often performed in the presence of an oxidant, such as air (O₂), to regenerate the active copper catalyst.
Diagram: Chan-Lam N-Arylation Workflow
Caption: A general experimental workflow for the Chan-Lam N-arylation reaction.
Comparative Summary and Concluding Remarks
This compound is a robust and versatile reagent for standard cross-coupling reactions.
-
In Suzuki-Miyaura couplings, it performs on par with less substituted boronic acids for a wide range of substrates, with only a minor decrease in efficiency for sterically demanding partners.
-
In Chan-Lam N-arylations, it provides good to excellent yields, making it a valuable tool for constructing C-N bonds with its unique substitution pattern.
The presence of the ortho-propoxy group can introduce steric challenges in some cases, but this is often outweighed by the desirable physicochemical properties it imparts on the final product. For researchers in drug discovery and development, the ability to introduce fluorine and a lipophilic chain in a single, reliable step makes this compound a strategic choice for library synthesis and lead optimization. The provided protocols serve as validated starting points for the successful application of this valuable building block.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Review on the Latest Progress of Chan‐Lam Coupling Reaction [ouci.dntb.gov.ua]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. CHAN LAM COUPLING | PPTX [slideshare.net]
- 15. Chan-Lam Coupling [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
